Acetylene-PEG3-MMAF-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H79N5O12 |
|---|---|
Poids moléculaire |
930.2 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |
Clé InChI |
IXHSQIFHDJLENR-ZPAUYSRYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Acetylene-PEG3-MMAF-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylene-PEG3-MMAF-OMe, a key building block in the development of antibody-drug conjugates (ADCs). This compound, also known as LCB14-0536, incorporates a terminal alkyne group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and the potent cytotoxic agent Monomethyl Auristatin F methyl ester (MMAF-OMe)[1]. The strategic combination of these components allows for the site-specific conjugation of MMAF-OMe to azide-modified antibodies or other targeting moieties, leading to the generation of precisely engineered ADCs.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the Acetylene-PEG3 linker and the MMAF-OMe payload, followed by their conjugation. The overall synthetic strategy is designed to ensure high purity and yield of the final product, while minimizing side reactions such as racemization, which can be a challenge in MMAF chemistry[2][3].
Synthesis of Key Intermediates
The primary intermediates required for the synthesis are an activated Acetylene-PEG3 derivative and the MMAF-OMe payload.
-
Acetylene-PEG3-linker: This component provides the terminal alkyne for subsequent click chemistry reactions and a hydrophilic spacer that can improve the pharmacokinetic properties of the resulting ADC. A common precursor is Acetylene-PEG3-acid, which can be activated for amide bond formation.
-
MMAF-OMe: Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization[4]. The methyl ester form (MMAF-OMe) is often used in synthesis. The synthesis of MMAF itself is a complex process, typically achieved through peptide coupling of its constituent amino acid analogs.
Coupling of Acetylene-PEG3 to MMAF-OMe
The final step in the synthesis is the coupling of the Acetylene-PEG3 linker to the N-terminus of MMAF-OMe. This is typically achieved via an amide bond formation. Due to the steric hindrance around the N-terminal valine of MMAF, this step requires careful selection of coupling reagents to ensure efficient reaction and avoid epimerization of the adjacent chiral center[2][3].
Experimental Protocol: Amide Coupling
-
Activation of Acetylene-PEG3-acid: Dissolve Acetylene-PEG3-acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction is typically stirred at room temperature for 30-60 minutes to form the activated ester.
-
Coupling Reaction: In a separate flask, dissolve MMAF-OMe (1.0 eq) in DMF. To this solution, add the pre-activated Acetylene-PEG3-acid solution slowly at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Purification of this compound
The purification of this compound is a critical step to remove unreacted starting materials, coupling reagents, and any side products. Given the hydrophobic nature of the MMAF-OMe moiety, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for achieving high purity[5][6][7].
Experimental Protocol: Reverse-Phase HPLC Purification
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.
-
Gradient: A typical gradient might start from 30% acetonitrile and increase to 90% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on the retention time of the product.
-
Detection: UV detection at a wavelength where the MMAF chromophore absorbs, typically around 280 nm.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Post-Purification Processing: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain the pure product as a solid.
Characterization
The identity and purity of the final product should be confirmed by a combination of analytical techniques, including LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy[8][9][10].
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Identity | LC-MS | Mass corresponding to the calculated molecular weight of this compound. |
| Exact Mass | HRMS (e.g., ESI-TOF) | Measured mass within 5 ppm of the theoretical exact mass. |
| Structure | 1H and 13C NMR | Characteristic peaks corresponding to the protons and carbons of the acetylene, PEG, and MMAF-OMe moieties. |
Table 1: Analytical Characterization of this compound
Logical Relationship Diagram
Caption: Logical steps for producing pure this compound.
Conclusion
The synthesis and purification of this compound require a robust understanding of peptide coupling chemistry and chromatographic purification techniques. The protocols outlined in this guide provide a framework for the successful production of this important ADC building block. Careful execution of each step and rigorous analytical characterization are essential to ensure the quality and purity of the final product, which is critical for its subsequent use in the development of targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]
- 3. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]
- 4. Pfizer Inc Patent Filing for Multi-Drug Antibody Drug Conjugates [pharmaceutical-technology.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Acetylene-PEG3-MMAF-OMe
This technical guide provides a detailed examination of the molecular mechanism of action of this compound, a critical component used in the construction of Antibody-Drug Conjugates (ADCs). This composite molecule integrates a cytotoxic payload (MMAF-OMe), a polyethylene (B3416737) glycol linker (PEG3), and a bioorthogonal handle (Acetylene) for conjugation. Each component plays a distinct and crucial role in the overall efficacy and therapeutic profile of the resulting ADC.
Core Mechanism of Action: The MMAF-OMe Payload
Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from auristatin.[1][2] While its high cytotoxicity prevents its use as a standalone systemic drug, it is a powerful payload for targeted delivery via ADCs.[1] The "-OMe" suffix indicates that the C-terminal phenylalanine carboxyl group of MMAF is present as a methyl ester. This modification neutralizes the negative charge found in MMAF, which may influence its membrane permeability and intracellular accumulation.[3][4]
Primary Target: Inhibition of Tubulin Polymerization
The principal mechanism of action for the MMAF payload is the disruption of microtubule dynamics, which are fundamental to cell division and structural integrity.[1][2]
-
Binding to Tubulin: MMAF is a potent antitubulin agent that binds to tubulin dimers (the building blocks of microtubules).[1][5]
-
Inhibition of Assembly: This binding action potently inhibits the polymerization of tubulin dimers into microtubules.[1][3] The failure to form these critical structures disrupts numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during mitosis.
Downstream Cellular Consequences
The inhibition of tubulin polymerization by MMAF initiates a cascade of events that culminates in programmed cell death.
-
Spindle Assembly Checkpoint (SAC) Activation: The disruption of the mitotic spindle is detected by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.[1]
-
G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, MMAF causes a sustained arrest in the G2/M phase of the cell cycle.[1] This halt prevents the cell from completing mitosis and dividing into daughter cells.
-
Induction of Apoptosis: A prolonged mitotic arrest is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancer cell.[1]
The Role of the Linker and Conjugation Moiety
The efficacy of the MMAF-OMe payload is dependent on its successful delivery to the target cell, a process governed by the linker and the conjugation chemistry used to attach it to the antibody.
Acetylene (B1199291) Group: A Handle for Click Chemistry
The terminal acetylene (alkyne) group serves as a bioorthogonal handle for conjugation.
-
Click Chemistry: This functional group is specifically designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8]
-
ADC Synthesis: In the synthesis of an ADC, an antibody is typically modified to bear an azide (B81097) group. The acetylene group on the linker-payload molecule then reacts with the azide on the antibody to form a stable triazole linkage, covalently attaching the payload.[6][7]
PEG3 Linker: Enhancing ADC Properties
The PEG3 (triethylene glycol) component is a short, hydrophilic spacer that plays a critical role in the overall properties of the resulting ADC.
-
Improved Solubility and Stability: Polyethylene glycol (PEG) linkers increase the hydrophilicity of the ADC, which can improve solubility and prevent aggregation.[9][10] This also creates a protective hydrophilic shield around the cytotoxic payload.[4][9]
-
Favorable Pharmacokinetics: The inclusion of a PEG linker can improve the pharmacokinetic profile of an ADC, potentially leading to an increased circulation half-life and reduced clearance.[10][11]
-
Reduced Immunogenicity: By masking the payload, PEG linkers can help reduce the potential for an immune response against the ADC.[9]
Data Presentation
The following table summarizes key quantitative data related to the MMAF payload. Note that the potency of MMAF is significantly enhanced when delivered via an ADC compared to its activity as a free drug, due to inefficient cell entry of the free, charged molecule.[12]
| Parameter | Description | Value/Observation | Reference |
| Payload Class | Classification of the cytotoxic agent. | Tubulin Inhibitor; Auristatin derivative | [1][3] |
| Molecular Target | The specific cellular component inhibited by the payload. | α/β-Tubulin dimers | [1] |
| Cellular Effect | The ultimate consequence of target inhibition. | Inhibition of tubulin polymerization, G2/M cell cycle arrest, Apoptosis | [1] |
| In Vitro Potency | Cytotoxicity of MMAF-based ADCs against antigen-positive cell lines. | Highly potent, with IC50 values often in the low nanomolar or picomolar range. Can be over 2000-fold more potent than free MMAF. | [12][] |
Visualization of Mechanisms and Workflows
Diagram 1: General ADC Mechanism of Action
Caption: Workflow of an MMAF-based Antibody-Drug Conjugate (ADC) from circulation to cell killing.
Diagram 2: MMAF-OMe Molecular Mechanism of Action```dot
Caption: Cellular response cascade following microtubule disruption by the MMAF-OMe payload.
Key Experimental Protocols
The mechanism of action of MMAF-based ADCs can be elucidated through a series of well-established experimental protocols.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the ADC, free MMAF-OMe, and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) (AlamarBlue), MTT, or CellTiter-Glo.
-
Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
-
Methodology:
-
Treatment: Treat cells with the ADC or control at a concentration around its IC50 value for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase to prevent staining of double-stranded RNA.
-
Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G2/M phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest. [1]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify the induction of apoptosis following ADC treatment.
-
Methodology:
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Harvest cells and wash them in a binding buffer.
-
Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.
-
Analysis: Analyze the stained cells by flow cytometry. The cell population can be segregated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the inhibitory effect of the payload on tubulin assembly.
-
Methodology:
-
Reaction Setup: Combine purified tubulin protein with a GTP-containing polymerization buffer in a microplate.
-
Treatment: Add various concentrations of the free payload (MMAF-OMe) or a positive control (e.g., paclitaxel (B517696) for promotion, colchicine (B1669291) for inhibition) to the wells.
-
Measurement: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time. Tubulin polymerization causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.
-
Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Acetylene-PEG3-MMAF-OMe: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Acetylene-PEG3-MMAF-OMe, a key chemical entity in the development of Antibody-Drug Conjugates (ADCs). This document collates available data on its constituent components, outlines general principles governing its physicochemical properties, and details relevant experimental protocols for its characterization.
Introduction to this compound
This compound, also known by its designation LCB14-0536, is a potent ADC payload system comprising three key moieties:
-
Monomethyl Auristatin F (MMAF): A highly potent anti-tubulin agent that induces apoptosis in dividing cells. The C-terminal methyl ester (OMe) modification is a feature of this particular derivative. MMAF is known for its hydrophobicity, which can present challenges in ADC development, including aggregation and poor solubility[1][2].
-
Polyethylene Glycol (PEG) Linker (PEG3): A short, hydrophilic three-unit PEG chain. In the context of ADCs, PEG linkers are instrumental in enhancing the solubility and stability of the overall conjugate. They can create a "hydration shell" around the hydrophobic payload, mitigating aggregation and improving pharmacokinetic properties[3][][].
-
Acetylene (B1199291) Group: This terminal functional group serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable, covalent attachment of the payload-linker construct to an azide-modified monoclonal antibody, forming a stable triazole linkage[6][7].
The strategic combination of these components aims to create a payload-linker system with favorable properties for ADC construction, balancing potent cytotoxicity with improved developability.
Solubility Profile
Factors Influencing Solubility:
-
MMAF-OMe: The auristatin payload is inherently hydrophobic, a common characteristic of potent cytotoxic agents used in ADCs. This hydrophobicity is a primary driver for potential aggregation and low aqueous solubility[1].
-
PEG3 Linker: The inclusion of the hydrophilic PEG3 linker is a key design feature to counteract the hydrophobicity of MMAF-OMe. The ethylene (B1197577) glycol units of PEG are known to increase the hydrodynamic radius and enhance water solubility[3][][8]. The relatively short length of the PEG3 chain will provide a moderate increase in hydrophilicity.
-
Overall Construct: The overall solubility of this compound will be a balance between the hydrophobic nature of the MMAF-OMe and the hydrophilic contribution of the PEG3 linker.
Expected Solubility Characteristics:
Based on the solubility of similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[9]. Its solubility in aqueous buffers is likely to be limited but significantly improved compared to the parent MMAF-OMe molecule without the PEG linker.
Table 1: Expected Solubility of this compound and Related Compounds
| Compound/Component | Solvent | Expected Solubility | Reference/Rationale |
| This compound | Aqueous Buffers (e.g., PBS) | Limited, but enhanced by PEG3 linker | Inferred from component properties |
| DMSO, DMF | Soluble | Based on similar ADC linkers[9] | |
| MMAF-OMe | Aqueous Buffers | Low | Hydrophobic nature of auristatins |
| Azide-PEG3-MMAF | DMSO, DMF | Soluble | Vendor Data[9] |
Stability Profile
The stability of this compound is critical for its successful storage, handling, and conjugation to an antibody, as well as for the overall stability of the resulting ADC.
Key Aspects of Stability:
-
Chemical Stability of the Linker: The PEG3 linker itself is generally considered chemically stable under standard physiological conditions. The terminal acetylene group is also stable and awaits reaction with an azide (B81097) partner. Once conjugated via click chemistry, the resulting triazole ring is exceptionally stable, contributing to the overall stability of the ADC[2].
-
Stability of the MMAF-OMe Payload: The ester bond of the methyl ester on MMAF-OMe could be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of esterases. This would convert MMAF-OMe to MMAF.
-
In-vivo Stability of the Conjugated Linker: The linker connecting the payload to the antibody in an ADC plays a crucial role in its therapeutic index[10]. The triazole linkage formed from the acetylene group is non-cleavable, meaning the payload is only released upon lysosomal degradation of the antibody backbone within the target cancer cell. This contributes to the stability of the ADC in systemic circulation and reduces off-target toxicity[11].
Table 2: Summary of Stability Considerations
| Component/Linkage | Potential Instability | Conditions of Concern | Consequence of Instability |
| Acetylene Group | Generally Stable | ||
| PEG3 Linker | Generally Stable | Extreme pH or oxidative conditions | Degradation of the linker |
| MMAF-OMe Ester | Hydrolysis | Acidic or basic pH, presence of esterases | Conversion to MMAF |
| Triazole Linkage (post-conjugation) | Highly Stable |
Experimental Protocols
To quantitatively assess the solubility and stability of this compound, the following experimental protocols are recommended.
Equilibrium Solubility Assay
This protocol determines the thermodynamic solubility of the compound in a given solvent system.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline at various pH values).
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The solutions are filtered or centrifuged to remove any undissolved compound.
-
Quantification: The concentration of the dissolved this compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).
Stability Assessment by HPLC
This method is used to evaluate the chemical stability of the compound over time under different conditions.
Methodology:
-
Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted into different aqueous buffers (e.g., pH 5, 7.4, and 9) to a final known concentration.
-
Incubation: The solutions are incubated at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed by reverse-phase HPLC (RP-HPLC).
-
Data Analysis: The percentage of the remaining parent compound (this compound) is plotted against time. The appearance of any degradation products, such as the hydrolyzed MMAF form, should also be monitored and quantified. The degradation kinetics (e.g., half-life) can be calculated from this data.
Visualizing the Role of this compound in ADC Synthesis
The following diagram illustrates the workflow of conjugating this compound to an azide-modified antibody.
Conclusion
This compound is a sophisticated payload-linker system designed to address the challenges of ADC development. The inclusion of a PEG3 linker is anticipated to enhance the aqueous solubility of the hydrophobic MMAF-OMe payload, thereby improving its handling and the properties of the resulting ADC. The acetylene functional group provides a mechanism for stable and site-specific conjugation to an antibody. While specific quantitative data for this molecule is not widely published, the principles outlined in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to characterize its solubility and stability profiles, ultimately enabling the development of more effective and well-characterized Antibody-Drug Conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Azide-PEG3-MMAF | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Acetylene-PEG3-MMAF-OMe: A Technical Guide for Advanced Antibody-Drug Conjugate Development
For Immediate Release
This technical guide provides an in-depth overview of Acetylene-PEG3-MMAF-OMe, a potent drug-linker construct designed for the development of next-generation antibody-drug conjugates (ADCs) through click chemistry. Tailored for researchers, scientists, and professionals in the field of drug development, this document outlines the core characteristics of the molecule, detailed experimental protocols for its application, and the underlying mechanism of action of its cytotoxic payload.
Introduction to this compound
This compound is a pre-formed drug-linker conjugate that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. It comprises three key components:
-
An acetylene (B1199291) group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the precise and stable covalent attachment of the drug-linker to an azide-modified monoclonal antibody (mAb).
-
A polyethylene (B3416737) glycol (PEG3) spacer: The short PEG linker enhances solubility and provides spatial separation between the antibody and the cytotoxic payload, which can be critical for efficient conjugation and subsequent payload release.
-
MMAF-OMe: The cytotoxic payload is a derivative of monomethyl auristatin F (MMAF), a potent antimitotic agent. The methyl ester modification (OMe) aids in the synthetic process. Upon internalization by the target cell and cleavage of the linker, the active MMAF payload is released.
The application of click chemistry in ADC development offers significant advantages, including high reaction efficiency, mild reaction conditions, and the ability to achieve site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.[1][2][3][][5]
Core Compound Data
The physicochemical properties of this compound are summarized below, providing essential information for its handling and application in conjugation reactions.
| Property | Value | Reference |
| Synonyms | LCB14-0536 | [2][6] |
| Molecular Formula | C₄₉H₇₉N₅O₁₂ | [7] |
| Molecular Weight | 930.18 g/mol | [7] |
| Functional Group | Terminal Alkyne | [6][7] |
| Reactive Towards | Azide-containing molecules | [6][7] |
| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [6][7] |
Mechanism of Action: MMAF-Induced Cytotoxicity
The therapeutic efficacy of an ADC constructed with this compound is derived from the potent cytotoxic activity of its MMAF payload. MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[7] Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division.[1][7][8]
Upon binding of the ADC to its target antigen on a cancer cell surface, the complex is internalized, typically via endocytosis. Following trafficking to the lysosomes, the linker is cleaved, releasing the active MMAF payload into the cytoplasm. Free MMAF then exerts its antimitotic effect by binding to tubulin dimers, inhibiting their polymerization into microtubules.[1][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[1][7]
The signaling cascade initiated by MMAF-induced microtubule disruption is a complex process involving various regulatory proteins that control the cell cycle and apoptosis.
In Vitro Cytotoxicity of MMAF-OMe
The potency of MMAF-OMe has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its sub-nanomolar efficacy.
| Cell Line | IC₅₀ (nM) | Reference |
| MDAMB435/5T4 | 0.056 | [9][10] |
| MDAMB361DYT2 | 0.166 | [9][10] |
| MDAMB468 | 0.183 | [9][10] |
| Raji (5T4⁻) | 0.449 | [9][10] |
Experimental Protocol: CuAAC for ADC Synthesis
The following section provides a detailed, generalized protocol for the conjugation of an azide-modified antibody with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a representative model and may require optimization based on the specific antibody and experimental conditions.
Materials and Reagents
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-200 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
-
Reaction vessels and standard laboratory equipment
Experimental Workflow Diagram
Step-by-Step Conjugation Procedure
-
Preparation of Reactants:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Ensure the azide-modified antibody (mAb-N₃) is in a copper-free buffer at the desired concentration (e.g., 1-10 mg/mL).
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the mAb-N₃ solution.
-
Add the this compound stock solution to the antibody solution. A typical molar ratio is 4 to 10-fold excess of the drug-linker relative to the antibody. The final concentration of DMSO should be kept low (typically <10%) to maintain antibody stability.
-
-
Catalyst Preparation and Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:THPTA).[6] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Add the catalyst premix to the antibody and drug-linker mixture. The amount of copper can range from 25 to 50 equivalents relative to the azide.[6]
-
-
Initiation and Incubation:
-
Purification of the ADC:
-
Following incubation, the resulting ADC must be purified to remove excess drug-linker and reaction components. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[6]
-
-
Analysis and Characterization:
-
The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are typically employed.
-
Conclusion
This compound is a high-value reagent for the construction of advanced antibody-drug conjugates. Its alkyne functionality provides a reliable handle for site-specific conjugation via the robust and efficient CuAAC click chemistry reaction. The potent antimitotic activity of the MMAF payload ensures effective cell-killing upon targeted delivery. This technical guide provides the foundational data and a representative experimental framework to support the integration of this compound into innovative ADC research and development programs, paving the way for more precise and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
molecular weight and formula of Acetylene-PEG3-MMAF-OMe
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Acetylene-PEG3-MMAF-OMe
This compound, also known by its synonym LCB14-0536, is a crucial component in the development of next-generation Antibody-Drug Conjugates (ADCs). This molecule serves as a potent cytotoxic payload and linker system, designed for covalent attachment to monoclonal antibodies through click chemistry. Its structure incorporates three key functional units: an acetylene (B1199291) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and the highly potent antimitotic agent Monomethyl Auristatin F methyl ester (MMAF-OMe).
| Property | Value | Source |
| Molecular Weight | 930.18 g/mol | [1][2] |
| Chemical Formula | C49H79N5O12 | [1][2] |
| Synonym | LCB14-0536 | [1] |
| Function | Click Chemistry Reagent for ADC development | [1][2] |
| Payload | MMAF-OMe (Monomethyl auristatin F methyl ester) | [1] |
| Linker | Acetylene-PEG3 | [1] |
| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is conferred by its MMAF-OMe payload. MMAF is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization.
Upon administration of an ADC constructed with this compound, the antibody component targets and binds to a specific antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker is cleaved, releasing the active MMAF payload into the cytoplasm.
Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) through the intrinsic pathway.
References
Methodological & Application
Application Notes and Protocols for Developing In Vitro Cytotoxicity Assays for Acetylene-PEG3-MMAF-OMe ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This approach allows for the selective delivery of highly potent drugs to cancer cells while minimizing systemic toxicity.[3][4] The Acetylene-PEG3-MMAF-OMe ADC represents a novel construct utilizing a click chemistry-amenable linker to conjugate the potent antitubulin agent Monomethyl auristatin F (MMAF) to a targeting antibody.[5][][7]
MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] The Acetylene-PEG3 linker provides a stable connection between the antibody and the payload, designed for efficient payload release upon internalization into the target cell.
Robust and reproducible in vitro cytotoxicity assays are fundamental to the preclinical development and characterization of ADCs.[2] These assays are crucial for determining the potency (typically measured as the half-maximal inhibitory concentration, IC₅₀), specificity, and mechanism of action of the ADC.[2][3] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound ADCs, including direct cytotoxicity, internalization, and bystander effect assays.
Core Principles of In Vitro Cytotoxicity Assays
The foundation of these assays lies in quantifying the effect of the ADC on cancer cell viability. This is typically achieved by measuring metabolic activity, cell proliferation, or membrane integrity.[1][3] A dose-response curve is generated by exposing cancer cells to a range of ADC concentrations, from which the IC₅₀ value is calculated.[3] This value represents the concentration of the ADC required to inhibit the biological process of interest by 50% and is a key indicator of the ADC's potency.
Diagram: General Mechanism of Action of this compound ADC
Caption: Mechanism of action of the this compound ADC.
Experimental Protocols
Direct Cytotoxicity Assay (e.g., MTT or XTT Assay)
This assay determines the dose-dependent cytotoxic effect of the ADC on a target cancer cell line.[3][9]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
This compound ADC
-
Isotype control antibody
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[3]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[3]
-
Solubilization solution (e.g., DMSO or SDS for MTT)[4]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control antibody in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[4]
-
-
Cell Viability Measurement (MTT Assay Example):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC₅₀ value using a suitable software package.[3]
-
Diagram: Cytotoxicity Assay Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload release.[4][10]
Materials:
-
Target antigen-positive cells
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)[4]
-
Isotype control antibody labeled with the same dye
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding:
-
Seed target cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[4]
-
-
ADC Treatment:
-
Treat the cells with the fluorescently labeled this compound ADC and labeled isotype control at various concentrations.[4]
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO₂.
-
Monitor and capture fluorescence images at different time points (e.g., 0, 2, 4, 8, 24 hours) using a fluorescence microscope or a high-content imaging system.[11] The pH-sensitive dye will fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.[11]
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well to determine the rate and extent of internalization.
-
Bystander Effect Assay
This assay assesses the ability of the released MMAF-OMe payload to kill neighboring antigen-negative cells.[4][12]
Materials:
-
Target antigen-positive cells
-
Antigen-negative cells labeled with a fluorescent protein (e.g., GFP)[9]
-
This compound ADC
-
96-well microplates
-
Flow cytometer or high-content imaging system
Protocol:
-
Co-culture Seeding:
-
Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Imaging-based: Acquire images and quantify the number of viable GFP-positive cells in the presence of the ADC compared to untreated controls.
-
Flow cytometry-based: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of viable and non-viable cells in both the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.[12]
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different ADCs, cell lines, or experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Isotype Control IC₅₀ (nM) |
| Cell Line A | High | 0.5 | >1000 |
| Cell Line B | Medium | 10.2 | >1000 |
| Cell Line C | Negative | >1000 | >1000 |
Table 2: Bystander Killing Efficacy of this compound ADC
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells |
| 1:1 | 1 | 85% |
| 1:1 | 10 | 50% |
| 1:1 | 100 | 20% |
| 0:1 (Ag- only) | 100 | 98% |
Troubleshooting
-
High background in viability assays: Ensure complete removal of medium before adding the solubilization agent. Test for direct reduction of the viability reagent by the ADC in a cell-free system.[3]
-
No observed cytotoxicity: Verify target antigen expression on the cell line. Confirm the integrity and activity of the ADC. Increase the incubation time.
-
High variability between replicates: Ensure consistent cell seeding density. Use a multichannel pipette for reagent addition. Mix plates gently to ensure uniform distribution of cells and reagents.
By following these detailed protocols, researchers can generate reliable and reproducible data to characterize the in vitro efficacy of this compound ADCs, providing critical insights for further preclinical and clinical development.
References
- 1. Antibody Drug Conjugate Discovery and Development [promega.kr]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for In Vivo Efficacy Models of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics.[1][2] This document provides detailed application notes and protocols for establishing in vivo efficacy models for a specific type of ADC constructed with an Acetylene-PEG3-MMAF-OMe payload. This ADC combines a monoclonal antibody (mAb) targeting a tumor-associated antigen, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the potent anti-mitotic agent Monomethyl Auristatin F (MMAF). The inclusion of a PEG linker can enhance the pharmacokinetic properties of the ADC.[3][4] MMAF, a derivative of auristatin, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5] Due to its charged C-terminal phenylalanine, MMAF has limited cell permeability, which can reduce off-target toxicity compared to its uncharged counterpart, MMAE.
These guidelines are intended to assist researchers in the preclinical evaluation of ADCs utilizing this specific payload-linker combination, focusing on xenograft models to assess anti-tumor activity and tolerability.
Mechanism of Action and Signaling Pathway
The fundamental principle of an ADC is the targeted delivery of a highly potent cytotoxic agent to cancer cells. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the MMAF-OMe payload. The released MMAF then disrupts microtubule dynamics, a critical process for cell division, leading to apoptosis and cell death.
Experimental Protocols
A typical in vivo efficacy study for an this compound ADC involves the use of immunodeficient mice bearing human tumor xenografts. The following protocol outlines a standard workflow.
I. Cell Line and Animal Models
-
Cell Lines: Select a human cancer cell line that expresses the target antigen for the specific ADC's monoclonal antibody. The choice of cell line is critical and should be validated for high antigen expression.
-
Animal Models: Immunodeficient mouse strains, such as NOD-SCID or NSG mice, are commonly used for establishing xenograft models.[6] These mice lack a functional immune system, allowing for the growth of human tumor cells. All animal procedures should be conducted in accordance with institutional guidelines and regulations.
II. Xenograft Tumor Implantation
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, to enhance tumor take rate and growth.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
III. Study Design and Treatment
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment groups may include:
-
Vehicle control (e.g., saline or the formulation buffer).
-
ADC administered at various dose levels.
-
A non-targeting ADC control.
-
The unconjugated monoclonal antibody.
-
-
Administer the treatments, typically via intravenous (IV) injection, according to a predefined schedule (e.g., once weekly for 3-4 weeks).
IV. Monitoring and Endpoints
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.
-
Clinical Observations: Regularly observe the animals for any signs of distress or adverse effects.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or when individual animals meet humane endpoint criteria. Survival can also be a key endpoint.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Illustrative In Vivo Efficacy of a Hypothetical Anti-HER2-Acetylene-PEG3-MMAF-OMe ADC in a HER2+ NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QW x 3 | 1250 ± 150 | - | +2.5 |
| Anti-HER2-ADC | 1 | QW x 3 | 625 ± 90 | 50 | -1.8 |
| Anti-HER2-ADC | 3 | QW x 3 | 150 ± 45 | 88 | -4.5 |
| Anti-HER2-ADC | 10 | QW x 3 | 25 ± 10 | 98 | -8.0 |
| Non-Targeting ADC | 10 | QW x 3 | 1100 ± 120 | 12 | -2.1 |
| Unconjugated mAb | 10 | QW x 3 | 950 ± 110 | 24 | +1.5 |
Data are presented as mean ± SEM and are illustrative. QW x 3: once weekly for three weeks.
Table 2: Illustrative Survival Analysis in the Same Xenograft Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 25 | - |
| Anti-HER2-ADC | 1 | 40 | 60 |
| Anti-HER2-ADC | 3 | 65 | 160 |
| Anti-HER2-ADC | 10 | >90 | >260 |
| Non-Targeting ADC | 10 | 28 | 12 |
| Unconjugated mAb | 10 | 32 | 28 |
*Study terminated at 90 days with surviving animals.
Conclusion
The in vivo efficacy models described provide a robust framework for the preclinical evaluation of this compound ADCs. Careful selection of cell lines, appropriate animal models, and a well-designed study protocol are essential for obtaining reliable and reproducible data. The illustrative data presented highlights the potential for significant, dose-dependent anti-tumor activity and improved survival with a targeted ADC of this class. Further studies to establish the maximum tolerated dose (MTD) and the full pharmacokinetic and toxicological profiles are necessary steps in the comprehensive preclinical assessment of any new ADC candidate.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) incorporating the Acetylene-PEG3-MMAF-OMe linker-payload. The described methods are essential for determining critical quality attributes (CQAs) of ADCs, ensuring their safety, efficacy, and batch-to-batch consistency.
Introduction to this compound ADCs
This compound is a linker-payload combination used in the development of ADCs. It features an acetylene (B1199291) group for site-specific conjugation to an antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. The payload, Monomethyl Auristatin F (MMAF), is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells[4][5]. The methyl ester form (OMe) enhances cell permeability. The PEG3 linker provides spacing and improves solubility.
Thorough analytical characterization is crucial to understand the heterogeneity of the ADC, including the distribution of drug-to-antibody ratios (DAR), the presence of aggregates or fragments, and the stability of the conjugate. This document outlines key analytical techniques for these assessments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a key method for characterizing ADCs, as it can separate species with different numbers of conjugated linker-payloads based on their hydrophobicity.[6][7][8] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[6][7][8] The increasing hydrophobicity with each added drug-linker allows for the resolution of different DAR species.[9]
Experimental Protocol: HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
ADC sample (this compound conjugate)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 8 | 18.5 | 5.2 |
| DAR 6 | 20.1 | 15.8 |
| DAR 4 | 22.3 | 55.1 |
| DAR 2 | 24.8 | 20.3 |
| DAR 0 (Unconjugated mAb) | 27.2 | 3.6 |
| Average DAR | 4.2 |
Experimental Workflow:
Analysis of ADC Purity and Heterogeneity by Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for assessing the heterogeneity of ADCs.[10][11][12] Under reducing conditions, it can separate the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.[11][12]
Experimental Protocol: Reduced RP-HPLC
Objective: To assess the drug load on the light and heavy chains and calculate the average DAR.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with a UV detector
Procedure:
-
Reduce the ADC sample by incubating with 10 mM DTT at 37°C for 30 minutes.
-
Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light (LC) and heavy (HC) chains.
-
Calculate the average DAR based on the peak areas and the number of conjugated drugs per chain.
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Unconjugated Light Chain (LC) | 12.5 | 4.1 |
| Light Chain + 1 Drug (LC1) | 14.2 | 95.9 |
| Unconjugated Heavy Chain (HC) | 20.8 | 2.9 |
| Heavy Chain + 1 Drug (HC1) | 22.1 | 21.5 |
| Heavy Chain + 2 Drugs (HC2) | 23.5 | 58.3 |
| Heavy Chain + 3 Drugs (HC3) | 24.9 | 17.3 |
| Average DAR | 4.2 |
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Determining the Drug-to-Antibody Ratio (DAR) for Acetylene-PEG3-MMAF-OMe ADCs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) featuring an Acetylene-PEG3-MMAF-OMe payload. The DAR is a critical quality attribute (CQA) for ADCs, directly influencing their potency, safety, and pharmacokinetic profile.[1][2][3] This guide outlines the primary methodologies for DAR analysis, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Detailed protocols for each method are provided to ensure accurate and reproducible results.
Introduction to DAR Analysis for ADCs
An antibody-drug conjugate is a complex therapeutic composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic payload. The average number of drug molecules conjugated to a single antibody is defined as the DAR. Inconsistent DAR values can lead to variability in therapeutic efficacy and toxicity.[3] Therefore, robust and accurate analytical methods for DAR determination are essential throughout the ADC development and manufacturing process.[4]
The ADC in focus, this compound, utilizes a click chemistry-compatible alkyne group for conjugation and incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF).[5] MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in target cancer cells.[6][] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and is thought to reduce off-target toxicity.[][8]
This application note will detail the most common techniques for characterizing the DAR of such ADCs.
Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.[9][10]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[9][] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths, and knowing the extinction coefficients of the antibody and the drug, the concentrations of each component can be determined and the average DAR calculated.[10][]
Advantages:
-
Simple and fast.[]
-
Requires standard laboratory equipment.
Limitations:
-
Provides only the average DAR, not the distribution of different drug-loaded species.[10]
-
Susceptible to interference from impurities that absorb at similar wavelengths.
-
The presence of free drug can lead to an overestimation of the DAR.[10]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9][12] Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can be separated.[13][14][15] This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[16]
Advantages:
-
Provides information on the distribution of different drug-loaded species.[16]
-
Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[12][15]
Limitations:
-
Requires specialized chromatography equipment.
-
Method development can be complex.
-
Identification of peaks often requires confirmation by mass spectrometry.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method that separates molecules based on their hydrophobicity.[] For cysteine-linked ADCs, the ADC is typically reduced to separate the light and heavy chains prior to analysis.[16][17] The different drug-loaded chains are then separated, and the peak areas are used to calculate the average DAR.[][18]
Advantages:
-
Provides a detailed profile of drug distribution on the light and heavy chains.
-
Can be coupled with mass spectrometry for peak identification.[18]
Limitations:
-
The denaturing conditions of the mobile phase can alter the ADC structure.[12][14]
-
Requires reduction of the antibody, adding a sample preparation step.[16]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and accurate technique that measures the mass-to-charge ratio of molecules.[1] For ADC analysis, MS can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains). This allows for the unambiguous identification of different DAR species and the calculation of the average DAR.[2][19] Native MS conditions can be used to analyze the intact, non-covalently assembled ADC.[2]
Advantages:
-
Provides precise mass information for unambiguous peak identification.
-
Can characterize post-translational modifications in addition to DAR.
-
High-resolution mass spectrometry (HRMS) offers high accuracy.[1]
Limitations:
-
Requires sophisticated and expensive instrumentation.
-
Data analysis can be complex.
-
Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[19]
Experimental Protocols
Protocol for DAR Determination by UV/Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the concentration of the naked monoclonal antibody and the this compound payload.
-
Measure the absorbance of the antibody and the payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC sample at 280 nm and the payload's λmax.
-
-
Calculation of Average DAR:
-
Use the following equations to calculate the concentration of the antibody and the drug in the ADC sample:
-
C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)
-
-
Calculate the average DAR: DAR = C_Drug / C_Ab
-
Protocol for DAR Determination by HIC
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 10-50 µg of ADC.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100 where i corresponds to each DAR species.
-
-
Protocol for DAR Determination by RP-HPLC
-
Sample Preparation (Reduction):
-
To approximately 100 µg of ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Instrumentation and Column:
-
UHPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[20]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µg of reduced ADC.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B to elute the light and heavy chains and their drug-conjugated forms.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[][18]
-
Protocol for DAR Determination by LC-MS
-
Sample Preparation:
-
For intact mass analysis, the ADC can be analyzed directly after buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate).
-
For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol.
-
Deglycosylation with PNGase F may be performed to simplify the mass spectra.[9]
-
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
LC Conditions:
-
Use either HIC or RP-HPLC conditions as described above, ensuring the mobile phases are MS-compatible (e.g., using formic acid instead of TFA for RP-HPLC).
-
-
MS Conditions:
-
Acquire data in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for the ADC.
-
Perform deconvolution of the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
-
Data Analysis:
-
Identify the masses corresponding to the different DAR species.
-
Calculate the average DAR from the relative abundance of each species observed in the deconvoluted mass spectrum.
-
Data Presentation
Quantitative data from each experiment should be summarized in clear and structured tables for easy comparison.
Table 1: Example Data Summary from HIC Analysis
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | 5.2 | 150,000 | 15 |
| DAR2 | 8.7 | 450,000 | 45 |
| DAR4 | 11.3 | 300,000 | 30 |
| DAR6 | 13.1 | 100,000 | 10 |
| Average DAR | 3.3 |
Table 2: Example Data Summary from RP-HPLC Analysis of Reduced ADC
| Chain | Drug Load | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain | 0 | 10.1 | 200,000 | 40 |
| Light Chain | 1 | 12.5 | 300,000 | 60 |
| Heavy Chain | 0 | 15.3 | 50,000 | 10 |
| Heavy Chain | 1 | 17.8 | 250,000 | 50 |
| Heavy Chain | 2 | 19.2 | 200,000 | 40 |
| Average DAR | 3.4 |
Table 3: Example Data Summary from Intact Mass Spectrometry
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 148,000 | 12 |
| DAR2 | 150,200 | 150,200 | 48 |
| DAR4 | 152,400 | 152,400 | 32 |
| DAR6 | 154,600 | 154,600 | 8 |
| Average DAR | 3.36 |
Visualizations
Caption: Experimental workflow for DAR determination.
Caption: MMAF mechanism of action signaling pathway.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. This application note has provided an overview and detailed protocols for four common analytical methods: UV/Vis spectroscopy, HIC, RP-HPLC, and MS. The choice of method will depend on the specific requirements of the analysis, with HIC and MS providing the most detailed characterization of DAR distribution. For accurate and comprehensive analysis, it is often recommended to use orthogonal methods to confirm the results.[2] By following these protocols, researchers can obtain reliable and reproducible DAR data for this compound ADCs, ensuring their quality and consistency.
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. lcms.cz [lcms.cz]
- 3. hpst.cz [hpst.cz]
- 4. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. Research Portal [scholars.csus.edu]
- 20. hpst.cz [hpst.cz]
Application Notes and Protocols for Acetylene-PEG3-MMAF-OMe Conjugation to Non-Antibody Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of potent cytotoxic agents to diseased tissues is a cornerstone of modern therapeutic development. While monoclonal antibodies have been the primary vehicle for antibody-drug conjugates (ADCs), emerging non-antibody scaffolds offer significant advantages, including smaller size, improved tissue penetration, high stability, and ease of manufacturing.[1][2] This document provides detailed application notes and protocols for the conjugation of a potent cytotoxic payload, Acetylene-PEG3-MMAF-OMe, to azide-functionalized non-antibody scaffolds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]
Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[6][7] The derivative, this compound, incorporates an acetylene (B1199291) group for conjugation, a PEG3 linker to enhance solubility, and an O-methylated C-terminal phenylalanine, which attenuates its cytotoxicity until intracellular release.[6][8][9] This payload is ideal for creating highly potent, targeted therapeutics.
Non-antibody scaffolds, such as affibodies, DARPins, and nanobodies, are a diverse group of proteins that can be engineered to bind with high affinity and specificity to a wide range of targets.[1][2][10] Their smaller size allows for better penetration into solid tumors compared to full-sized antibodies.[2]
Principle of Conjugation
The conjugation strategy detailed here relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the terminal alkyne on the this compound payload and an azide (B81097) group introduced onto the non-antibody scaffold.[3][11][12] The reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring a clean and specific conjugation.[5][13]
The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[3] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and enhance reaction efficiency.[3][12]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an azide-functionalized non-antibody scaffold.
Materials and Reagents
-
Azide-functionalized non-antibody scaffold
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Stock Solution Preparation
-
Azide-functionalized Non-Antibody Scaffold: Prepare a stock solution of the azide-functionalized scaffold in PBS at a concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3][12]
-
THPTA: Prepare a 50 mM stock solution in deionized water.[3][12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.[11]
Conjugation Protocol (CuAAC)
-
In a microcentrifuge tube, add the azide-functionalized non-antibody scaffold to a final concentration of 25-50 µM in PBS.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 2-5 fold relative to the scaffold is recommended.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction volume).[12] Let this mixture stand for 2-3 minutes.[3]
-
Add the catalyst premix to the reaction mixture containing the scaffold and payload.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
After the incubation, the reaction can be stopped by the addition of EDTA to chelate the copper catalyst.
Purification of the Conjugate
-
The resulting scaffold-drug conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
The purified conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the drug-to-scaffold ratio (DSR) and assess purity.
Data Presentation
The following tables provide illustrative data that might be obtained from the characterization of a non-antibody scaffold-MMAF conjugate.
Table 1: Summary of Conjugation and Characterization
| Parameter | Result |
| Scaffold Concentration | 1 mg/mL |
| Payload:Scaffold Molar Ratio | 3:1 |
| Reaction Time | 2 hours |
| Purification Method | Size-Exclusion Chromatography |
| Drug-to-Scaffold Ratio (DSR) | 1.8 |
| Purity (by SEC) | >95% |
| Aggregation (by SEC) | <2% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | Conjugate IC₅₀ (nM) | Free MMAF IC₅₀ (nM) |
| Cell Line A | High | 1.5 | 0.5 |
| Cell Line B | Low | >1000 | 0.6 |
| Cell Line C | Negative | >1000 | 0.5 |
Visualizations
Experimental Workflow
References
- 1. cellgs.com [cellgs.com]
- 2. Protein scaffolds: antibody alternatives for cancer diagnosis and therapy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00094F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Non-Antibody Protein Scaffolds: A Niche but Highly Promising [rootsanalysis.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of ADCs with MMAF-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] MMAF-OMe, a derivative of MMAF, is utilized as a payload in ADCs to target and eliminate cancer cells expressing specific surface antigens, thereby aiming to minimize systemic toxicity.[4]
The therapeutic efficacy of an ADC is dependent on a sequence of events including binding to the target cell, internalization, and the subsequent action of the conjugated payload.[5] Therefore, a comprehensive evaluation of an ADC's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps.[5]
These application notes provide detailed protocols for essential cell-based assays to evaluate the potency and mechanism of action of ADCs containing the MMAF-OMe payload. The described assays—cytotoxicity, internalization, and bystander effect—are critical for characterizing the biological activity of these complex biotherapeutics.
Mechanism of Action of MMAF-OMe
MMAF is a synthetic and highly potent antineoplastic agent.[1][2] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[2][6] This characteristic is advantageous for ADCs as it can reduce non-specific toxicity to antigen-negative cells.[2] The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[1][2]
Upon the binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][7] Following trafficking to the lysosome, the linker connecting the antibody to MMAF is cleaved, or the antibody is degraded, releasing the active MMAF payload into the cytoplasm.[2] Once in the cytoplasm, MMAF binds to tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[2][3]
Diagram of the General Signaling Pathway for MMAF-ADC Induced Apoptosis
Caption: Mechanism of action of an MMAF-OMe targeting ADC.
Key Functional Assays
A thorough in vitro evaluation of an MMAF-OMe ADC should include the following cell-based functional assays:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cells.
-
Internalization Assay: To confirm that the ADC is being internalized by the target cells.
-
Bystander Effect Assay: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Cytotoxicity Assay
Principle
The cytotoxicity assay measures the ability of the ADC to kill cancer cells that express the target antigen. This is a fundamental assay to determine the half-maximal inhibitory concentration (IC50) of the ADC. A common method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][8] A reduction in metabolic activity is proportional to the number of viable cells.[5]
Experimental Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
MMAF-OMe ADC
-
Isotype control antibody conjugated with MMAF-OMe (optional)
-
Untreated antibody
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the MMAF-OMe ADC, control antibodies, and free MMAF-OMe in complete medium. A typical concentration range would span from picomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.[5]
-
Include wells with untreated cells as a negative control and wells with medium only as a blank.[5]
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 humidified incubator. For payloads that require cell-cycle arrest like MMAF, longer incubation times of 72h or 96h are often better to evaluate cytotoxicity.[9]
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the ADC concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for the pH-sensitive dye-based internalization assay.
Bystander Effect Assay
Principle
The bystander effect occurs when the cytotoxic payload released from the ADC within a targeted cancer cell diffuses into the surrounding tumor microenvironment and kills neighboring cells that may not express the target antigen. [10]This is a critical phenomenon for enhancing therapeutic efficacy, particularly in tumors with heterogeneous antigen expression. [11]MMAF is generally considered to have a lower bystander effect compared to MMAE due to its charged nature, which limits its cell permeability. [2]However, it is still important to evaluate this property. A co-culture assay is a common method to assess the bystander effect. [11]
Experimental Protocol: Co-culture Bystander Effect Assay
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
MMAF-OMe ADC
-
Control antibody
-
96-well tissue culture plates
-
Flow cytometer
-
Cell viability dye (e.g., propidium (B1200493) iodide)
Procedure:
-
Cell Preparation and Seeding:
-
Label the antigen-negative cell line with a fluorescent protein (e.g., GFP). [12] * Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. [12] * Include monocultures of each cell line as controls. [12] * Incubate overnight at 37°C and 5% CO2. [12]
-
-
ADC Treatment:
-
Analysis by Flow Cytometry:
-
Calculate the percentage of viable antigen-positive and antigen-negative cells in the co-cultures compared to the monoculture controls. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Diagram of the Bystander Effect Assay Logical Relationship
Caption: Logical relationship in a bystander effect assay.
Conclusion
The cell-based functional assays described in these application notes are essential tools for the preclinical evaluation of ADCs with an MMAF-OMe payload. A systematic approach to assessing cytotoxicity, internalization, and the bystander effect will provide a comprehensive understanding of the ADC's mechanism of action and potency, guiding further drug development efforts.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [acrobiosystems.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylene-PEG3-MMAF-OMe in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acetylene-PEG3-MMAF-OMe, a potent payload-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, provides protocols for its application in ADC construction and evaluation, and presents relevant data in a structured format.
Introduction to this compound
This compound is a key reagent in the construction of ADCs. It comprises three essential components:
-
Monomethyl Auristatin F (MMAF): A highly potent synthetic antineoplastic agent derived from dolastatin 10.[1] MMAF functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] The C-terminal phenylalanine of MMAF is modified to a methyl ester (-OMe), which is believed to enhance its cell permeability compared to the free acid form of MMAF.[3]
-
PEG3 Linker: A short polyethylene (B3416737) glycol chain consisting of three ethylene (B1197577) oxide units. PEG linkers are incorporated into ADCs to improve solubility and pharmacokinetic properties.[4][5] They can help to reduce aggregation and immunogenicity while increasing the circulation half-life of the ADC.[4]
-
Acetylene Group: A terminal alkyne functional group that enables covalent conjugation to an azide-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8]
This combination of a potent cytotoxic agent, a beneficial linker, and a versatile conjugation handle makes this compound a valuable tool for developing next-generation targeted cancer therapeutics.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process that begins with targeted delivery and culminates in cancer cell death.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][10]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the linker is cleaved by proteases (if cleavable) or the antibody is degraded, releasing the active MMAF payload into the cytoplasm.[1][10]
-
Cytotoxicity: Once in the cytoplasm, MMAF exerts its potent anti-mitotic effect by binding to tubulin and inhibiting its polymerization into microtubules.[1][11] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][11]
Signaling Pathway of MMAF-Induced Apoptosis
The primary mechanism of MMAF-induced cell death is the activation of the intrinsic apoptotic pathway, triggered by prolonged mitotic arrest.
Caption: MMAF-induced apoptotic signaling pathway.
Experimental Workflow for ADC Development
The development and evaluation of an ADC using this compound follows a structured workflow, from initial conjugation to in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Utilizing Acetylene-PEG3-MMAF-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The precise construction and purification of these complex molecules are critical to ensure their safety, efficacy, and stability. This document provides detailed application notes and protocols for the purification of ADCs synthesized using an Acetylene-PEG3-MMAF-OMe linker-payload, which is typically conjugated to an azide-modified antibody via copper-catalyzed or strain-promoted alkyne-azide click chemistry.
The purification process for these ADCs is designed to remove impurities such as unconjugated antibody, excess linker-payload, aggregated ADC, and other process-related contaminants. The primary chromatographic techniques employed are Hydrophobic Interaction Chromatography (HIC) for separating species with different drug-to-antibody ratios (DAR), Size Exclusion Chromatography (SEC) for removing aggregates and smaller impurities, and Reversed-Phase Chromatography (RPC) for detailed analysis of the ADC and its components.
Mechanism of Action of MMAF
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a mitotic inhibitor.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2] When an ADC carrying MMAF binds to its target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[2] Inside the cell, the linker is cleaved, releasing the MMAF payload, which then disrupts the microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[1][2]
Experimental Workflow for ADC Purification
The purification of an ADC post-conjugation is a multi-step process designed to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) and high purity. The general workflow involves initial capture and buffer exchange, followed by chromatographic steps to remove aggregates and separate different DAR species.
MMAF Signaling Pathway
The cytotoxic effect of MMAF is initiated by its disruption of microtubule polymerization, which activates the spindle assembly checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a critical technique for separating ADC species based on the number of conjugated drug-linkers, as the hydrophobicity of the ADC increases with each added hydrophobic payload.[3][4]
Objective: To separate and quantify the different DAR (Drug-to-Antibody Ratio) species of the this compound ADC.
Materials:
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC System or equivalent.[4]
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (Tosoh Bioscience) or equivalent.[3][5]
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[3]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[3]
-
Sample: this compound ADC at approximately 1 mg/mL in a buffer compatible with Mobile Phase A.
Protocol:
-
Equilibrate the HIC column with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B) for at least 10 column volumes.
-
Set the column temperature to 30°C.[3]
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient from high salt (favoring binding) to low salt (favoring elution). A typical gradient might be from 80% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) to determine their relative abundance and calculate the average DAR.
Expected Results: A chromatogram with distinct peaks representing the antibody with zero, two, four, and so on, conjugated drugs. The retention time increases with the number of conjugated MMAF molecules.
Table 1: Example HIC Data for a Purified ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 5.1 |
| DAR2 | 8.9 | 25.4 |
| DAR4 | 12.3 | 48.7 |
| DAR6 | 15.1 | 18.3 |
| DAR8 | 17.5 | 2.5 |
| Average DAR | 4.0 |
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, making it ideal for removing high-molecular-weight aggregates and low-molecular-weight fragments from the ADC preparation.[6]
Objective: To quantify the percentage of monomer, aggregate, and fragment in the purified ADC sample.
Materials:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[6]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[6]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[6]
-
Sample: Purified this compound ADC at approximately 1-2 mg/mL in the mobile phase buffer.
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Inject 20 µL of the ADC sample.
-
Run the analysis isocratically for approximately 20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to aggregate, monomer, and fragment to determine their relative percentages.
Expected Results: A major peak corresponding to the monomeric ADC, with smaller peaks at earlier retention times for aggregates and at later retention times for fragments.
Table 2: Example SEC Data for a Purified ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 1.5 |
| Monomer | 10.2 | 98.3 |
| Fragment | 12.1 | 0.2 |
Reversed-Phase Chromatography (RPC) for Purity and Unconjugated Drug Analysis
RPC is a high-resolution technique used to assess the purity of the ADC and to quantify the amount of free, unconjugated this compound.[7]
Objective: To determine the purity of the ADC and quantify the level of unconjugated linker-payload.
Materials:
-
UHPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm or equivalent.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Purified this compound ADC at 1 mg/mL. A standard of the this compound linker-payload is also required for quantification.
Protocol:
-
Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the column temperature to 80°C.[3]
-
For analysis of the intact ADC, inject 5-10 µL of the sample. For quantification of free drug, a protein precipitation step may be necessary prior to injection.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 20 minutes).
-
Monitor the elution profile at both 280 nm (for the antibody) and a wavelength specific to the payload if applicable.
-
Compare the peak area of any unconjugated drug in the sample to a standard curve to quantify its concentration.
Expected Results: A main peak for the ADC, with smaller peaks indicating impurities. The unconjugated linker-payload will have a distinct retention time that can be used for its quantification.
Table 3: Example RPC Data for a Purified ADC
| Component | Retention Time (min) | Purity (%) |
| This compound | 15.8 | <0.1 |
| ADC Main Peak | 12.5 | >99 |
| Other Impurities | Various | <0.9 |
Conclusion
The purification of ADCs, such as those synthesized with this compound, requires a well-defined and robust multi-step chromatographic process. The protocols outlined in these application notes provide a solid foundation for achieving a highly purified and well-characterized ADC product. The use of HIC, SEC, and RPC allows for the effective removal of critical impurities and the detailed characterization of the final product, ensuring its suitability for further research and development. The provided data tables serve as a guide for expected outcomes, though specific results may vary depending on the antibody and conjugation conditions.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Acetylene-PEG3-MMAF-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Acetylene-PEG3-MMAF-OMe in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC development?
This compound is a drug-linker conjugate used in the synthesis of ADCs.[1][2] It comprises three key components:
-
Acetylene group: This terminal alkyne functional group enables covalent attachment to an azide-modified antibody via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, a process known as "click chemistry".[1][2][3][4]
-
PEG3 linker: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the drug-linker.[5][6] This improved solubility can help mitigate aggregation issues often associated with hydrophobic payloads like MMAF.[6][7][][9]
-
MMAF-OMe: A derivative of monomethyl auristatin F (MMAF), a potent anti-tubulin agent that inhibits cell division.[10][11] The O-methylated form (OMe) is a common synthetic precursor.
This reagent is designed for precise, site-specific conjugation to antibodies that have been engineered to contain an azide (B81097) group, allowing for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3][12]
Troubleshooting Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low drug-to-antibody ratio (DAR) or low overall yield, is a common challenge in ADC development. The following sections provide a structured approach to troubleshooting these issues.
Logical Flow for Troubleshooting Low Conjugation Efficiency
Caption: A stepwise workflow for troubleshooting low conjugation efficiency.
Reagent Quality and Integrity
The quality of your starting materials is the most critical factor for a successful conjugation.
Question: What are the most important initial checks when I encounter low conjugation efficiency?
Start by verifying the quality and concentration of your core reagents:
-
Azide-Modified Antibody:
-
Purity and Aggregation: Confirm the purity and monomeric state of your antibody using Size Exclusion Chromatography (SEC). Aggregated antibodies can have reduced reactivity.
-
Concentration: Accurately determine the antibody concentration using UV-Vis spectroscopy (A280). Reactions that are too dilute can be inefficient.[5]
-
Azide Incorporation: Confirm successful azide functionalization of the antibody. If the azide handle is not present, the click reaction will not proceed.
-
-
This compound:
-
Quality and Storage: Ensure the drug-linker is of high purity and has been stored correctly, protected from moisture and light. It is recommended to prepare solutions fresh before use.[5] Hygroscopic solvents like DMSO or DMF should be anhydrous.[13]
-
Solubility: Visually inspect the drug-linker solution to ensure it is fully dissolved before adding it to the antibody solution.
-
-
Buffers and Solvents:
-
Contaminants: Ensure buffers are free of interfering substances. For click chemistry, avoid buffers containing sodium azide, as it can negatively impact the reaction.[13] For conjugations targeting amine groups (not the primary method for this drug-linker but relevant in other contexts), avoid amine-containing buffers like Tris.[4]
-
Reaction Conditions
The parameters of the conjugation reaction directly influence kinetics and yield.
Question: How do reaction conditions like pH, temperature, and co-solvents affect the conjugation?
Optimizing reaction conditions is crucial for overcoming low efficiency. Consider the following parameters:
| Parameter | Typical Range | Troubleshooting Considerations |
| pH | 6.5 - 8.0 | The optimal pH can depend on the specific click chemistry catalyst and the stability of the antibody. A pH outside the optimal range can reduce reaction efficiency. |
| Temperature | 4°C to 37°C | While higher temperatures can increase reaction rates, they can also promote antibody denaturation and aggregation, especially with hydrophobic payloads.[5] Room temperature is a common starting point. |
| Reaction Time | 1 - 24 hours | Incomplete conjugation may be due to insufficient reaction time. Monitor the reaction's progress over time using an appropriate analytical method (e.g., HIC-HPLC) to determine the optimal duration.[5] |
| Molar Ratio | 5 to 20 fold excess of Drug-Linker | A higher molar excess of the drug-linker can drive the reaction towards a higher DAR.[7] However, an excessive amount can increase aggregation and complicate purification. |
| Co-solvent (e.g., DMSO, DMA) | 5% - 20% (v/v) | Organic co-solvents are often necessary to solubilize the hydrophobic this compound.[7] Insufficient co-solvent can lead to poor drug-linker availability. Caution: High concentrations (>20%) can denature the antibody.[7] |
Table 1: Impact of Co-Solvent Concentration on DAR Representative data for a hypothetical conjugation reaction.
| % DMSO (v/v) | Average DAR | % Monomeric ADC (by SEC) |
| 2% | 1.2 | 98% |
| 5% | 2.8 | 97% |
| 10% | 3.9 | 95% |
| 15% | 4.0 | 91% |
| 20% | 3.8 | 85% |
This table illustrates that increasing the co-solvent can improve the DAR up to a point, after which it may induce aggregation, potentially lowering the yield of usable monomeric ADC.
Drug-Linker Properties and Aggregation
The inherent hydrophobicity of MMAF can lead to challenges during conjugation.
Question: My conjugation seems to work, but I'm seeing a lot of aggregation. What can I do?
Aggregation is a common issue with hydrophobic payloads like MMAF.[5][][14] While the PEG3 linker in this compound helps, aggregation can still occur, especially at higher DARs.
Caption: Relationship between payload hydrophobicity and conjugation outcomes.
Mitigation Strategies:
-
Optimize Co-solvent: As shown in Table 1, find the minimum amount of co-solvent needed for efficient conjugation without inducing significant aggregation.
-
Lower Temperature: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) to reduce the propensity for aggregation.[5]
-
Hydrophilic Linkers: While you are using a PEGylated linker, for extremely aggregation-prone antibodies, a longer PEG chain (e.g., PEG8, PEG12) might be necessary to further shield the hydrophobic payload.[6][15][16]
-
Purification: Immediately after conjugation, purify the ADC to remove unreacted drug-linker and aggregates.
Post-Conjugation Analysis and Purification
Inaccurate analysis or inefficient purification can be mistaken for low conjugation efficiency.
Question: How can I accurately measure my DAR and purify my ADC?
-
DAR Analysis:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for determining the DAR distribution.[12][17] It separates ADC species based on hydrophobicity, with higher DAR species eluting later.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR, especially after reducing the ADC into its light and heavy chains.[17][18][19]
-
-
Purification:
-
Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates and residual, unconjugated drug-linker.[12][17]
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of small molecule reagents after the reaction.
-
Yield Loss: Be aware that each purification step can lead to yield loss.[6] Optimize purification methods to balance purity and recovery.
-
Experimental Protocols
Protocol 1: General Click Chemistry Conjugation Workflow
This protocol outlines a general workflow for conjugating an azide-modified antibody with this compound. Note: This is a representative protocol and must be optimized for your specific antibody and reagents.
Caption: A general experimental workflow for ADC conjugation via click chemistry.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure your azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
To the antibody solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold excess per azide site). Ensure the final DMSO concentration is between 5-15%.
-
If performing a copper-catalyzed reaction (CuAAC), add the catalyst system (e.g., copper sulfate, a ligand like TBTA, and a reducing agent like sodium ascorbate).
-
Incubate the reaction at room temperature with gentle mixing for 4 to 16 hours.
-
-
Purification:
-
Remove unreacted drug-linker and catalyst components via buffer exchange using a desalting column or TFF.
-
Remove any aggregates and further purify the ADC using Size Exclusion Chromatography (SEC).
-
-
Analysis:
-
Determine the final ADC concentration using UV-Vis spectroscopy.
-
Assess the average DAR and drug distribution using HIC-HPLC.
-
Confirm the purity and percentage of monomer using SEC-HPLC.
-
Protocol 2: DAR Analysis by HIC-HPLC
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: Unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR1, DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. adcreview.com [adcreview.com]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Prevention of ADC Aggregation with Acetylene-PEG3-MMAF-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylene-PEG3-MMAF-OMe for the development of antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC aggregation during and after conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when developing ADCs with this compound?
A1: Aggregation of ADCs is a common challenge that can arise from both the inherent properties of the components and the experimental conditions. The primary drivers of aggregation when using this compound include:
-
Hydrophobicity of the Payload: Monomethyl auristatin F (MMAF) is a hydrophobic molecule.[1] Conjugating multiple MMAF molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic MMAF molecules on the antibody surface, which directly correlates with a higher propensity for aggregation.[3][4] ADCs with high DARs have been shown to clear more rapidly from plasma and exhibit increased toxicity.[3][4]
-
Conjugation Chemistry Conditions: The conditions used during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction can contribute to aggregation. Factors such as pH, temperature, and the presence of organic co-solvents required to dissolve the hydrophobic drug-linker can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[5][6]
-
Formulation and Storage Conditions: The final formulation of the ADC is critical for its long-term stability. Inappropriate buffer pH, ionic strength, the absence of stabilizing excipients, and improper storage temperatures (including freeze-thaw cycles) can all lead to aggregation over time.[7][8]
Q2: What is the role of the PEG3 linker in this compound, and is it sufficient to prevent aggregation?
A2: The polyethylene (B3416737) glycol (PEG) component of the linker is included to increase the hydrophilicity of the drug-linker, which can help to mitigate the hydrophobicity of the MMAF payload.[2][9] This hydrophilic spacer can reduce the propensity for aggregation by shielding the hydrophobic regions and improving the solubility of the ADC.[10][11]
While the PEG3 linker provides some hydrophilicity, its short chain length may not be sufficient to completely prevent aggregation, especially at higher DARs. The overall hydrophobicity of the ADC is a key factor, and for highly hydrophobic payloads like MMAF, longer PEG chains or other hydrophilic linkers may be necessary to achieve optimal stability.[12][13] The choice of linker length often represents a balance between improving pharmacokinetics and maintaining potent cytotoxicity.[6]
Q3: How can I optimize the click chemistry reaction to minimize aggregation?
A3: Optimizing the CuAAC reaction conditions is crucial for minimizing aggregation. Here are key parameters to consider:
-
Use of a Stabilizing Ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential. It stabilizes the Cu(I) oxidation state, accelerates the reaction rate, and protects the antibody from potential damage caused by reactive oxygen species that can be generated under the reaction conditions.[5]
-
Minimize Reaction Time: A more efficient reaction reduces the time the antibody is exposed to potentially destabilizing conditions. The use of a stabilizing ligand helps to achieve faster reaction kinetics.[5]
-
Co-solvent Concentration: While a co-solvent like DMSO may be necessary to dissolve the this compound, its concentration should be kept to a minimum as organic solvents can contribute to antibody denaturation and aggregation.[5]
-
Temperature: Perform the reaction at room temperature unless optimization studies indicate that gentle heating is required to improve reaction efficiency without compromising antibody stability.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the conjugation of this compound and the subsequent handling of the ADC.
Issue 1: High Levels of Aggregation Detected Immediately After Conjugation
| Potential Cause | Recommended Solution | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of this compound used in the conjugation reaction. Aim for a lower average DAR. | Decreased hydrophobicity of the ADC population, leading to reduced aggregation. |
| Suboptimal Reaction Buffer | Ensure the conjugation buffer pH is optimal for antibody stability (typically pH 7.0-8.0). Avoid pH values near the antibody's isoelectric point.[6] | Maintenance of the antibody's native conformation during conjugation. |
| Presence of Organic Solvents | Minimize the concentration of co-solvents (e.g., DMSO) required to dissolve the drug-linker. | Reduced solvent-induced denaturation and aggregation of the antibody. |
| Inefficient Click Chemistry | Ensure the use of a fresh solution of a reducing agent (e.g., sodium ascorbate) and a sufficient excess of a copper-chelating ligand (e.g., THPTA).[5] | A faster, more efficient conjugation reaction minimizes exposure of the antibody to potentially harsh conditions. |
Issue 2: Increased Aggregation During ADC Purification and Storage
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Formulation Buffer | Screen different buffer systems for optimal ADC stability. Consider buffers containing stabilizing excipients such as arginine, sucrose, or polysorbates. | Enhanced long-term stability and reduced aggregation during storage. |
| Freeze-Thaw Instability | Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant in the formulation buffer and flash-freeze in liquid nitrogen. For long-term storage, lyophilization may be a better option.[8] | Preservation of ADC integrity and prevention of aggregation induced by freezing and thawing. |
| High ADC Concentration | If possible, store the ADC at a lower concentration. High protein concentrations can promote intermolecular interactions and aggregation. | Reduced rate of aggregation, especially during long-term storage. |
| Unfavorable Storage Temperature | Store the purified ADC at the recommended temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage in an appropriate buffer.[7] | Minimized temperature-induced degradation and aggregation. |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAF-ADC Aggregation
The following table summarizes representative data illustrating the correlation between the average DAR and the percentage of high molecular weight (HMW) species (aggregates) for an MMAF-containing ADC. Note that specific values can vary depending on the antibody, linker, and experimental conditions.
| Average DAR | % Monomer | % High Molecular Weight (HMW) Species (Aggregates) | Reference |
| 2 | >95% | <5% | [3][4] |
| 4 | ~90% | ~10% | [3][4] |
| 8 | <80% | >20% | [3][4] |
As the table indicates, a higher DAR is strongly correlated with an increased percentage of aggregates.[3][4] This underscores the importance of carefully controlling the conjugation reaction to achieve a desired DAR with an acceptable level of aggregation.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Conjugation
This protocol outlines a general procedure for conjugating an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody.
-
Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold excess over the antibody). The final DMSO concentration should ideally be below 10%.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the CuSO₄/THPTA mixture to the antibody-drug linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, copper, and other reagents. The ADC can be eluted into the final formulation buffer.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates), the monomeric ADC, and any low molecular weight (LMW) species. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Workflow for ADC conjugation and purification.
Caption: Troubleshooting logic for ADC aggregation.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Click Chemistry for Acetylene-PEG3-MMAF-OMe Conjugation
Welcome to the technical support center for the optimization of click chemistry reactions involving Acetylene-PEG3-MMAF-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and answers to frequently asked questions, ensuring the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating this compound?
A typical CuAAC reaction, a cornerstone of click chemistry, involves several key components. These include an azide-functionalized molecule and an alkyne-functionalized molecule, such as this compound. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[1][2] Sodium ascorbate (B8700270) is a commonly used reducing agent for this purpose.[3] To stabilize the active Cu(I) catalyst and enhance the reaction rate, a copper-chelating ligand is crucial.[1][3] The entire reaction is carried out in a suitable solvent system.[1]
Q2: My CuAAC reaction with this compound is showing low or no yield. What are the common causes?
Low yields in CuAAC reactions can be attributed to several factors. A primary issue is the inactivation of the copper catalyst; the active Cu(I) state is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[4] Another potential cause is the poor quality of reagents, as impurities in either the azide (B81097) or alkyne starting materials can hinder the reaction. The stability of the azide compound should also be considered. Furthermore, suboptimal reaction conditions, such as incorrect stoichiometry, temperature, solvent, or pH, can significantly reduce the efficiency of the conjugation.[4]
Q3: How can I prevent the inactivation of the copper catalyst?
To maintain the copper catalyst in its active Cu(I) state, it is essential to work under conditions that minimize oxidation. One common strategy is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] Additionally, using a reducing agent like sodium ascorbate helps to regenerate Cu(I) from any Cu(II) that may form.[2][3] The use of a stabilizing ligand is also highly recommended, as it protects the Cu(I) catalyst from oxidation and disproportionation.[1][5]
Q4: What is the role of a ligand in the click reaction, and which one should I choose?
Ligands play a critical role in CuAAC reactions by stabilizing the Cu(I) catalyst, which prevents its oxidation and can accelerate the reaction.[1][5] An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor outcomes.[4] For bioconjugation reactions in aqueous solutions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are often preferred.[3] It is recommended to use at least five equivalents of THPTA relative to the copper concentration.[3]
Q5: What are the optimal solvent and temperature conditions for this reaction?
The choice of solvent for a CuAAC reaction depends largely on the solubility of the substrates.[1] For bioconjugation applications, reactions are typically performed in aqueous buffers, often mixed with organic co-solvents like DMSO or DMF to ensure the solubility of all reactants.[1][2][6] Most click chemistry reactions proceed efficiently at room temperature.[1][2] While gentle heating can sometimes improve solubility and reaction rates, it should be approached with caution as it may also promote side reactions.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[2][4] | - Use a freshly prepared solution of a reducing agent like sodium ascorbate.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Employ a stabilizing ligand such as THPTA to protect the Cu(I) catalyst.[3] |
| Poor Substrate Solubility: this compound or the azide partner is not fully dissolved in the reaction solvent.[2] | - Use a co-solvent system, such as water with DMSO or DMF, to improve solubility.[2][6] - Gently warm the reaction mixture, but monitor for potential side product formation.[2] | |
| Incorrect Stoichiometry: The ratio of azide to alkyne is not optimal. | - Ensure accurate measurement of both the azide and this compound. A slight excess of one reagent may be beneficial, depending on which component is more precious. | |
| Impure Reagents: Contaminants in the starting materials are inhibiting the reaction. | - Use high-purity reagents and solvents. Consider purifying your starting materials if impurities are suspected. | |
| Formation of Side Products | Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction that leads to the formation of diynes.[2] | - Use a ligand to stabilize the copper catalyst, which can minimize this side reaction.[2] - Ensure a sufficient amount of reducing agent is present. |
| Oxidative Damage to Biomolecules: In bioconjugation, reactive oxygen species generated by the catalyst system can damage proteins or other biomolecules.[3] | - Consider adding a radical scavenger like aminoguanidine (B1677879) to the reaction mixture.[3] | |
| Difficulty in Product Purification | Separation from Starting Materials: If the reaction does not go to completion, separating the desired product from unreacted starting materials can be difficult.[2] | - Optimize the reaction conditions to drive the reaction to completion.[2] - Employ chromatographic techniques such as column chromatography for purification.[2] |
| Removal of Copper Catalyst: Residual copper can be toxic to cells and interfere with downstream applications. | - Use a heterogeneous copper catalyst that can be easily filtered off.[2] - Utilize copper chelators during the purification process. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound: Dissolve in DMSO or a compatible buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional): 100 mM in water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
Add the this compound solution.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is recommended.[1]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[1]
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, purify the conjugate using a suitable method, such as size exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.
Visualizing the Workflow
Caption: Experimental workflow for CuAAC conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
addressing stability issues of Acetylene-PEG3-MMAF-OMe in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Acetylene-PEG3-MMAF-OMe in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound solution over time. What are the potential causes?
A1: The decrease in purity of this compound in solution can be attributed to several factors, primarily related to the chemical stability of its components. The two most likely degradation pathways are:
-
Hydrolysis of the MMAF-OMe methyl ester: The methyl ester on the C-terminus of MMAF-OMe is susceptible to hydrolysis, especially in aqueous solutions that are not pH-controlled. This hydrolysis results in the formation of the corresponding carboxylic acid (Acetylene-PEG3-MMAF).
-
Oxidation of the acetylene (B1199291) group: While generally stable, terminal alkynes can be prone to oxidation or other side reactions, particularly in the presence of certain metal ions or reactive oxygen species.
Additionally, the PEG linker, while generally stable, could be susceptible to degradation under harsh conditions, though this is less common.
Q2: My this compound is precipitating out of solution. What could be the reason and how can I resolve it?
A2: Precipitation is likely due to the hydrophobic nature of the MMAF-OMe payload. While the PEG3 linker enhances hydrophilicity, the overall molecule can still have limited solubility in purely aqueous buffers.[1][2] Factors contributing to precipitation include:
-
High concentration: The solution may be supersaturated.
-
Inappropriate solvent: The buffer composition may not be optimal for solubility.
-
pH changes: A shift in pH can affect the charge of the molecule and its interaction with the solvent.
-
Aggregation: The hydrophobic MMAF-OMe moieties can interact, leading to the formation of aggregates that precipitate.[2][]
To resolve this, consider the following:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Solvent optimization: Prepare the compound in a small amount of a polar organic solvent like DMSO first, and then slowly add the aqueous buffer.[4][5]
-
Use of co-solvents: Incorporating a small percentage of a biocompatible co-solvent such as ethanol (B145695) or PEG300 may improve solubility.[4]
-
pH adjustment: Ensure the pH of your buffer is optimal for solubility.
Q3: What are the recommended storage conditions for this compound in solution?
A3: Due to the potential for hydrolysis and other degradation, it is crucial to store this compound solutions properly. Some sources indicate that MMAF-OMe is unstable in solution and should be freshly prepared.[4] For short-term storage:
-
Temperature: Store at -20°C or -80°C.
-
pH: Use a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis of the methyl ester.
-
Light: Protect from light to prevent potential photo-degradation.
-
Aliquoting: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
For long-term storage, lyophilization is the preferred method.[6]
Q4: How does the PEG3 linker contribute to the stability of the molecule?
A4: The polyethylene (B3416737) glycol (PEG) linker plays a significant role in the overall stability and biophysical properties of the molecule in several ways:
-
Increased Hydrophilicity: The PEG chain is hydrophilic and creates a "hydration shell" around the hydrophobic MMAF-OMe payload, which improves its solubility in aqueous environments.[2][7]
-
Steric Hindrance: The flexible PEG linker provides a steric shield that can reduce intermolecular interactions between the hydrophobic MMAF-OMe molecules, thereby minimizing aggregation.[2]
-
Improved Pharmacokinetics: In the context of an antibody-drug conjugate (ADC), PEG linkers can prolong the circulation half-life by increasing the hydrodynamic volume and reducing clearance.[1][7][]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Cell-Based Assays | Hydrolysis of the MMAF-OMe methyl ester to the less permeable carboxylic acid form. | • Prepare fresh solutions of this compound before each experiment.• Use a slightly acidic cell culture medium if your cell line can tolerate it.• Minimize the incubation time of the compound in the assay buffer before adding it to the cells. |
| Inconsistent Results in Conjugation Reactions (e.g., "Click" Chemistry) | Degradation of the terminal acetylene group. | • Ensure your reaction buffers are free of contaminating metal ions.• Use freshly prepared solutions for conjugation.• Consider degassing your buffers to remove oxygen. |
| Unexpected Peaks in HPLC-MS Analysis | Degradation products such as the hydrolyzed carboxylic acid or oxidized forms of the molecule. | • Characterize the unexpected peaks by their mass-to-charge ratio to identify potential degradation products.• Run a forced degradation study (e.g., by treating with acid, base, or an oxidizing agent) to confirm the identity of the degradation products. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Stability Analysis
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to a final concentration of 100 µM in the desired buffer (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 6.0).
-
Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.
-
-
HPLC-MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the expected m/z for the parent compound and potential degradation products (e.g., the hydrolyzed carboxylic acid).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the t=0 time point.
-
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMAF-OMe | TargetMol [targetmol.com]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
improving the solubility of Acetylene-PEG3-MMAF-OMe for conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Acetylene-PEG3-MMAF-OMe in antibody-drug conjugate (ADC) development. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly concerning the solubility of this hydrophobic payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a pre-functionalized linker-payload construct used in the development of ADCs. It consists of three key components:
-
Acetylene: A terminal alkyne group that serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for a highly specific and efficient conjugation to an azide-modified antibody.
-
PEG3: A short polyethylene (B3416737) glycol (PEG) linker with three ethylene (B1197577) glycol units. PEG is hydrophilic and is incorporated to improve the solubility and pharmacokinetic properties of the resulting ADC, helping to counteract the hydrophobicity of the MMAF payload.[1][][3]
-
MMAF-OMe: A methyl-esterified form of Monomethyl Auristatin F (MMAF). MMAF is a potent anti-tubulin agent that inhibits cell division, making it a powerful cytotoxic payload for targeted cancer therapy.[4][5] The methyl ester protects the carboxylic acid group during conjugation.
Q2: Why is the solubility of this compound a concern during conjugation reactions?
The MMAF payload is inherently hydrophobic, which can lead to poor solubility in aqueous buffers commonly used for antibody manipulation.[6] This poor solubility can result in several challenges:
-
Aggregation: The hydrophobic linker-payload can self-associate or cause the entire ADC to aggregate, leading to loss of therapeutic efficacy and potential immunogenicity.[6]
-
Low Conjugation Efficiency: If the linker-payload is not fully dissolved, its availability for the conjugation reaction is reduced, resulting in a lower drug-to-antibody ratio (DAR).
-
Manufacturing and Formulation Difficulties: Poorly soluble ADCs are challenging to purify, formulate, and administer.[6]
The inclusion of the PEG3 linker is designed to mitigate these issues by increasing the overall hydrophilicity of the molecule.[][3]
Q3: What solvents are recommended for dissolving this compound?
For initial stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for hydrophobic compounds like MMAF.[1][7] Other options include dimethylformamide (DMF) and dimethylacetamide (DMA). It is crucial to use anhydrous (dry) solvents, as moisture can negatively impact the stability and solubility of the linker-payload.
Q4: What is the maximum concentration of organic co-solvent that can be used in the final conjugation reaction mixture?
While organic solvents are necessary to dissolve the linker-payload, their concentration in the final reaction mixture with the antibody must be carefully controlled to prevent denaturation and aggregation of the antibody. Generally, it is recommended to keep the final concentration of the organic co-solvent (e.g., DMSO) below 10% (v/v).[8] However, the optimal concentration can be antibody-dependent, and it is advisable to perform initial small-scale trials to determine the maximum tolerated concentration for your specific antibody. Some antibodies may show signs of aggregation at concentrations as low as 5% DMSO.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer | 1. Poor solubility: The hydrophobic nature of the MMAF payload can cause it to crash out of solution when introduced to an aqueous environment. 2. Co-solvent shock: Rapidly adding the concentrated organic stock solution to the aqueous buffer can cause localized high concentrations of the payload, leading to precipitation. 3. Low temperature: The aqueous buffer may be too cold, reducing the solubility of the payload. | 1. Optimize co-solvent percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but not so high as to denature the antibody (typically 5-10%). 2. Slow, dropwise addition: Add the linker-payload stock solution to the antibody solution slowly and with gentle mixing to allow for gradual dispersion. 3. Pre-warm the buffer: Warm the aqueous reaction buffer to room temperature or 37°C before adding the linker-payload. |
| Low Drug-to-Antibody Ratio (DAR) or incomplete conjugation | 1. Incomplete dissolution of linker-payload: If the payload is not fully dissolved, its effective concentration is lower than calculated. 2. Inefficient click chemistry: Issues with the copper catalyst, reducing agent, or ligand can lead to a sluggish or incomplete reaction. 3. Degradation of reagents: The linker-payload or other reaction components may have degraded due to improper storage or handling. | 1. Ensure complete dissolution: Visually confirm that the linker-payload is fully dissolved in the organic solvent before adding it to the reaction mixture. Gentle warming or sonication may be necessary. 2. Optimize click chemistry conditions: Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Consider using a copper-coordinating ligand like THPTA or TBTA to improve catalyst stability and reaction efficiency. 3. Use fresh reagents: Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use. Store the linker-payload according to the manufacturer's instructions. |
| Antibody aggregation during or after conjugation | 1. High DAR: A higher number of hydrophobic MMAF molecules per antibody increases the overall hydrophobicity and propensity for aggregation. 2. Excessive co-solvent: The concentration of the organic co-solvent may be too high for the stability of your specific antibody. 3. Unfavorable buffer conditions: The pH or ionic strength of the reaction buffer may not be optimal for antibody stability. 4. Copper-induced aggregation: The copper catalyst used in the CuAAC reaction can sometimes promote protein aggregation. | 1. Target a lower DAR: Adjust the molar ratio of linker-payload to antibody in the reaction to achieve a lower, more soluble DAR. 2. Minimize co-solvent: Use the lowest possible concentration of organic co-solvent that still maintains payload solubility. 3. Optimize buffer: Screen different buffer conditions (e.g., pH 7.0-8.0, varying salt concentrations) to find the optimal conditions for your antibody's stability during conjugation. 4. Use a copper-chelating ligand: Incorporate a ligand like THPTA or TBTA to stabilize the copper catalyst and minimize its interaction with the antibody. |
Quantitative Data
The following table summarizes the solubility of MMAF sodium salt in different solvent systems. While this data is for a related compound, it provides a useful reference for understanding the solubility characteristics of MMAF-based payloads. The PEG3 linker in this compound is expected to enhance solubility in aqueous environments compared to the values listed below.
| Compound | Solvent System | Reported Solubility | Molar Concentration (mM) | Source(s) |
| MMAF Sodium Salt | DMSO | ≥ 200 mg/mL | 265.27 | [1][7] |
| MMAF Sodium Salt | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | ~0.186 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If dissolution is slow, briefly sonicate the vial in a room temperature water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For immediate use, proceed to the conjugation protocol. For storage, aliquot into single-use volumes and store at -80°C, protected from light.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
Objective: To conjugate this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Antibody: Dilute the azide-modified antibody to the desired concentration (e.g., 5 mg/mL) in the reaction buffer.
-
Prepare the Click Chemistry Reagents:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is common.
-
Prepare a fresh solution of sodium ascorbate (B8700270).
-
-
Initiate the Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody). Ensure the final DMSO concentration is below 10%.
-
Add the copper/ligand complex to the reaction mixture. A final copper concentration of 0.1-0.25 mM is a good starting point.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of 5 mM is typical.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and click chemistry reagents.
-
Characterization: Characterize the purified ADC to determine the DAR (e.g., by HIC-HPLC or mass spectrometry) and the level of aggregation (e.g., by SEC).
Visualizations
Caption: Workflow for ADC conjugation with this compound.
Caption: Troubleshooting logic for low DAR or precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
managing premature payload release from Acetylene-PEG3-MMAF-OMe ADCs
Welcome to the technical support center for Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature payload release and overall ADC stability.
Frequently Asked Questions (FAQs)
Q1: My this compound ADC shows excellent in vitro potency but reduced efficacy in vivo. Could premature payload release be the cause?
A1: This is a common observation and could be multifactorial. While premature payload release is a primary suspect, other factors should also be considered. The linker chemistry itself, involving a 1,2,3-triazole ring formed from the acetylene (B1199291) component via "click chemistry," is known to be highly stable and resistant to hydrolysis and enzymatic degradation in plasma.[1][2] Therefore, spontaneous linker cleavage in circulation is less likely to be the primary cause compared to other linker technologies.
Potential causes for the discrepancy between in vitro and in vivo results include:
-
ADC Aggregation: The hydrophobicity of the MMAF payload can sometimes lead to ADC aggregation, especially with a high drug-to-antibody ratio (DAR).[3] Aggregates are rapidly cleared from circulation, reducing the amount of ADC available to reach the tumor. The PEG3 spacer is designed to mitigate this, but it's still a factor to investigate.
-
Inefficient Tumor Penetration: The physical and chemical properties of the ADC may limit its ability to penetrate dense tumor tissue.
-
Off-Target Uptake: Non-specific uptake by healthy tissues, such as through Fc receptor binding, can reduce the concentration of ADC at the tumor site.[4]
-
Inefficient Internalization or Payload Release: The ADC may bind to the target antigen but may not be efficiently internalized by the cancer cells, or the payload may not be effectively released from the antibody after internalization.[5][6]
A systematic investigation starting with a plasma stability assay is recommended to rule out premature release before exploring these other possibilities.
Q2: What are the most likely mechanisms for premature release of the MMAF-OMe payload from this specific ADC construct?
A2: Given the components of your ADC, the potential points of failure, from most to least likely, are:
-
Instability at the Conjugation Site: If conjugation was performed on a cysteine residue using a maleimide-based handle (a common method before the final click reaction), the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction. This reaction re-opens the ring and releases the entire linker-payload complex from the antibody.[7] This is often the most significant cause of premature payload release for cysteine-linked ADCs.
-
Non-specific Protease Activity: While the triazole ring itself is very stable, if other components within the broader linker construct (not specified in "Acetylene-PEG3") are susceptible to plasma proteases, this could be a release mechanism. However, for the specified core structure, this is not a primary concern.
-
Hydrolysis of the Triazole Linker (Extremely Unlikely): The 1,2,3-triazole ring is exceptionally stable under physiological conditions and is resistant to hydrolysis.[1][2][8] This component is a key feature for ensuring linker stability in circulation.
Q3: How does the this compound design contribute to ADC stability?
A3: Each component is chosen to enhance stability and performance:
-
Acetylene (forms a Triazole): This enables conjugation via click chemistry, forming a highly stable 1,2,3-triazole ring that is resistant to chemical and enzymatic degradation in the bloodstream.[8][9]
-
PEG3 (Polyethylene Glycol): This hydrophilic spacer helps to counteract the hydrophobicity of the MMAF payload. This improves ADC solubility, reduces the likelihood of aggregation, and can shield the linker from potential enzymatic degradation.[3][5]
-
MMAF (Monomethyl Auristatin F): MMAF is a potent anti-mitotic agent. Its C-terminal phenylalanine is charged, which makes it less permeable to cell membranes compared to its counterpart, MMAE. This property can reduce non-specific toxicity if the payload is prematurely released. The "-OMe" (methyl ester) modification temporarily masks this charge to potentially improve cell permeability upon release inside the target cell.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues.
Issue 1: High Levels of Free MMAF-OMe Detected in Plasma Stability Assays
If you observe significant release of the MMAF-OMe payload during in vitro plasma incubation, follow this troubleshooting workflow.
Caption: Troubleshooting logic for premature payload release.
Issue 2: ADC Shows High Stability in Plasma but Low Cellular Potency
If the ADC is stable in circulation but fails to kill target cells effectively, the issue likely lies with cellular processing rather than linker stability.
Caption: Troubleshooting workflow for low cellular potency.
Quantitative Data Summary
Effective management of ADC stability requires robust analytical methods. The table below compares common techniques for assessing premature payload release.
| Analytical Method | Parameter Measured | Advantages | Disadvantages | Typical Use Case |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Provides information on ADC homogeneity and changes in hydrophobicity due to payload loss. | Indirect measure of payload release; resolution can be limited. | Batch-to-batch consistency checks; monitoring changes in DAR over time in stability studies. |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Excellent for detecting high molecular weight species (aggregates) and fragments. | Does not directly quantify free payload. | Assessing the physical stability of the ADC and detecting aggregation caused by hydrophobic payloads. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Intact ADC, fragments, free payload | Can separate species with different DARs and quantify free payload. | Can be denaturing; may require complex method development. | Characterizing ADC heterogeneity and stability. |
| LC-MS/MS | Free (released) payload | Highly sensitive and specific for quantifying the exact amount of released payload in a complex matrix like plasma.[9][10] | Requires specialized equipment and expertise. | Gold standard for plasma stability assays to directly measure premature payload release.[11] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay using LC-MS/MS
This protocol outlines a standard procedure to quantify the release of MMAF-OMe from an ADC in plasma.[12][13]
Objective: To determine the rate of premature payload release from the ADC in plasma from relevant species (e.g., human, mouse) over time.
Materials:
-
This compound ADC
-
Control (unconjugated) monoclonal antibody
-
Frozen plasma (human, mouse, rat, etc.) from a reputable vendor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS system
Workflow Diagram:
Caption: Experimental workflow for an ADC plasma stability assay.
Procedure:
-
Thaw Plasma: Thaw frozen plasma on ice or at room temperature. Once thawed, centrifuge to remove any cryoprecipitates.
-
Prepare ADC Stock: Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the plasma to achieve a final concentration (e.g., 100 µg/mL). Also, prepare control samples, including plasma spiked with unconjugated antibody and a vehicle control.
-
Time Course: Incubate all samples in a water bath or incubator at 37°C.
-
Sample Collection: At each designated time point (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) of each sample and transfer it to a clean microcentrifuge tube.
-
Protein Precipitation: To quench the reaction and extract the free payload, add 3-4 volumes of cold acetonitrile containing a suitable internal standard to each plasma aliquot. Vortex vigorously.
-
Centrifugation: Incubate the samples at 4°C for at least 20 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released, small-molecule payload, and transfer it to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of free MMAF-OMe. A standard curve of known MMAF-OMe concentrations must be prepared in the same plasma/acetonitrile matrix to ensure accurate quantification.
-
Data Analysis: Plot the concentration of released MMAF-OMe over time to determine the stability profile of the ADC. Express the released payload as a percentage of the total theoretical payload at the start of the experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. techbullion.com [techbullion.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of MMAF-OMe ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic (PK) profile of Monomethyl Auristatin F methyl ester (MMAF-OMe) antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Rapid Clearance of MMAF-OMe ADC in In Vivo Studies
Question: Our MMAF-OMe ADC is showing unexpectedly rapid clearance in our preclinical animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Rapid clearance of ADCs can significantly limit their therapeutic efficacy by reducing exposure.[1] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high average DAR (e.g., >6) can exhibit faster clearance rates.[2] The increased hydrophobicity of high-DAR species can lead to accelerated uptake by the reticuloendothelial system (RES), particularly in the liver.[1][2]
-
Troubleshooting Steps:
-
Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the distribution of different DAR species in your ADC preparation.[3][4]
-
Optimize Conjugation: Modify your conjugation strategy to achieve a lower average DAR (typically 2-4 for auristatin-based ADCs) and a more homogeneous product.[2][5] Site-specific conjugation methods can help control the DAR precisely.[5]
-
Purification: Employ purification techniques like HIC to isolate ADC species with the desired DAR.[3]
-
-
-
ADC Aggregation: The hydrophobic nature of MMAF-OMe can promote aggregation, especially at higher DARs. Aggregates are rapidly cleared from circulation.[6]
-
Troubleshooting Steps:
-
Formulation Optimization: Screen different formulations by varying pH, buffers, and including excipients like surfactants (e.g., polysorbate 80) and stabilizers (e.g., sucrose, trehalose) to minimize aggregation.[5][]
-
Storage Conditions: Ensure proper storage conditions (temperature, protection from light) as recommended for your specific ADC.[]
-
Visual Inspection and Analytical Characterization: Before in vivo administration, visually inspect the ADC solution for precipitates and use analytical techniques like size-exclusion chromatography (SEC) to quantify aggregates.[6]
-
-
-
Linker Instability: Premature cleavage of the linker in plasma can lead to the release of the free drug, which is then rapidly cleared.[8]
-
Troubleshooting Steps:
-
Plasma Stability Assay: Perform in vitro plasma stability assays to assess the rate of drug deconjugation over time.[9]
-
Linker Selection: Consider using a non-cleavable linker, which generally offers greater plasma stability compared to some cleavable linkers.[9][10] The choice of linker is critical and should be tailored to the specific target and desired mechanism of action.[9]
-
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Question: Our MMAF-OMe ADC is highly potent in cell-based assays, but it is not showing the expected anti-tumor activity in our xenograft models. What could be the reason for this discrepancy?
Answer:
This is a common challenge in ADC development and often points to suboptimal pharmacokinetic properties or issues with the in vivo model.[1]
-
Poor Pharmacokinetics: As detailed in Issue 1, rapid clearance, high DAR, and aggregation can all lead to insufficient ADC exposure at the tumor site.[1][2][6]
-
Troubleshooting Steps:
-
In Vivo PK Study: Conduct a comprehensive PK study in the same animal model used for efficacy studies. Measure the concentrations of total antibody, conjugated antibody (ADC), and free payload over time.[11][12]
-
Correlate PK with Efficacy: Analyze the relationship between ADC exposure (e.g., AUC) in plasma and tumor tissue with the observed anti-tumor response.[11]
-
-
-
Inefficient Tumor Penetration: The physical properties of the ADC and the characteristics of the tumor microenvironment can limit its ability to penetrate deep into the tumor tissue.[13]
-
Troubleshooting Steps:
-
Antibody Affinity: While high affinity is generally desirable, excessively high affinity can sometimes hinder tumor penetration.[13] Consider evaluating antibody variants with a range of affinities.
-
Tumor Model Selection: Ensure the chosen xenograft model has appropriate antigen expression levels and vascularization.[11]
-
-
-
Target-Mediated Drug Disposition (TMDD): High antigen expression on tumor cells can lead to rapid internalization and degradation of the ADC, a phenomenon known as target-mediated clearance.[14] This can sometimes result in non-linear pharmacokinetics.[14]
-
Troubleshooting Steps:
-
Evaluate Antigen Expression: Quantify the target antigen expression levels in your tumor model.[11]
-
Dose-Ranging Studies: Perform dose-ranging efficacy studies to understand the relationship between dose, exposure, and response in the context of your specific target.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAF-OMe ADC?
A1: While in vitro potency often increases with a higher DAR, the optimal in vivo therapeutic index for auristatin-based ADCs is typically achieved with an average DAR of 2 to 4.[2][3] ADCs with very high DARs (e.g., 8-10) often suffer from rapid clearance, leading to decreased efficacy.[2][3] However, the ideal DAR can depend on the specific antibody, linker, and target antigen.[2]
Q2: What are the advantages and disadvantages of cleavable versus non-cleavable linkers for MMAF-OMe ADCs?
A2: The choice of linker technology is critical for the performance of an MMAF-based ADC.[9]
-
Cleavable Linkers (e.g., valine-citrulline):
-
Advantages: Designed to be stable in circulation and release the payload upon entering the target cell, often through enzymatic cleavage in the lysosome.[15] This can lead to a bystander effect if the released payload is membrane-permeable, which can be beneficial in tumors with heterogeneous antigen expression.[14] However, MMAF is less membrane-permeable than MMAE, which limits its bystander effect.[8][9]
-
Disadvantages: Can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity and reduced efficacy.[8][15]
-
-
Non-Cleavable Linkers (e.g., maleimidocaproyl):
-
Advantages: Generally more stable in plasma, which can lead to a better pharmacokinetic profile and a wider therapeutic window.[9][10] The payload is released upon complete degradation of the antibody in the lysosome.[16]
-
Disadvantages: The released payload is an amino acid-linker-drug adduct, which may have different potency and properties compared to the free drug.[16] They do not typically induce a bystander effect.[15]
-
Q3: How can I improve the formulation of my MMAF-OMe ADC to enhance its stability?
A3: A stable formulation is crucial for preventing aggregation and maintaining the integrity of the ADC.[5][17] Key considerations include:
-
Excipients: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can act as lyoprotectants and cryoprotectants.[]
-
Buffer System: The choice of buffer and pH is critical for maintaining the stability of the antibody and the linker.[5][]
-
Surfactants: Surfactants like polysorbate 20 or 80 can prevent surface adsorption and aggregation.[5][]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is often preferred for ADCs to improve stability.[17]
Q4: What are the key pharmacokinetic parameters to measure for an MMAF-OMe ADC?
A4: A comprehensive PK study should assess several analytes to fully understand the disposition of the ADC:[12]
-
Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully deconjugated antibody.
-
Conjugated Antibody (ADC): Measures the antibody that is still conjugated to the drug payload. This is a key indicator of the active component.
-
Free Payload: Measures the amount of MMAF-OMe that has been released into circulation. This is important for assessing off-target toxicity.
These parameters can be measured using techniques such as ELISA and liquid chromatography-mass spectrometry (LC-MS).[12][18]
Quantitative Data Summary
The following table summarizes the impact of DAR on the pharmacokinetic parameters of an anti-CD30 MMAE ADC, which provides insights applicable to MMAF-OMe ADCs due to the structural similarity of the payloads.
| DAR | In Vitro Potency (IC50) | In Vivo Antitumor Activity | Maximum Tolerated Dose (MTD) | Plasma Clearance |
| 8 | Highest | Comparable to DAR 4 at equal mAb dose | Lowest | Fastest (3-fold faster than DAR 4) |
| 4 | Intermediate | Comparable to DAR 8 at equal mAb dose | Intermediate (2-fold higher than DAR 8) | Intermediate |
| 2 | Lowest | Active, but required higher doses | Highest (at least 2-fold higher than DAR 4) | Slowest (5-fold slower than DAR 8) |
Data synthesized from Hamblett et al., 2004, which studied an anti-CD30 MMAE ADC.[3] This demonstrates that while higher DAR leads to greater in vitro potency, it can negatively impact in vivo PK and tolerability, with an intermediate DAR often providing the best therapeutic index.[3]
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.[9]
Materials:
-
MMAF-OMe ADC
-
Control plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Preparation: Dilute the MMAF-OMe ADC to a final concentration in the control plasma.
-
Incubation: Incubate the ADC-plasma mixture at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the mixture.[9]
-
Sample Processing: Immediately process the samples to stop any further degradation, for example, by protein precipitation or freezing.
-
Analysis: Analyze the samples using LC-MS to measure the average DAR of the remaining ADC and the concentration of the released payload.[9]
-
Data Interpretation: Plot the average DAR over time to determine the rate of deconjugation.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the MMAF-OMe ADC in an animal model.[11]
Materials:
-
MMAF-OMe ADC
-
Tumor-bearing mice (e.g., xenograft model)[19]
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (ELISA, LC-MS)
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the MMAF-OMe ADC to the mice.[19]
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Tumor and Tissue Collection: At the final time point, euthanize the animals and collect the tumor and other relevant tissues.[11]
-
Analyte Quantification:
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) for each analyte.
Visualizations
Caption: General mechanism of action of an MMAF-OMe ADC.
Caption: Experimental workflow for ADC evaluation.
Caption: Comparison of cleavable vs. non-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. techbullion.com [techbullion.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. genscript.com [genscript.com]
- 13. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acetylene-PEG3-MMAF-OMe and SMCC-DM1 Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a payload and linker system is a critical decision in the development of effective and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two distinct payload-linker combinations: Acetylene-PEG3-MMAF-OMe and SMCC-DM1. This analysis is based on their mechanisms of action, physicochemical properties, and available preclinical data to inform the strategic design of next-generation ADCs.
Introduction to the Payloads and Linkers
This compound combines the potent antimicrotubule agent monomethyl auristatin F (MMAF) with a polyethylene (B3416737) glycol (PEG) linker containing a terminal acetylene (B1199291) group. MMAF, a derivative of the natural product dolastatin 10, inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The O-methylated C-terminal phenylalanine of MMAF (MMAF-OMe) is a modification aimed at modulating its properties. The PEG spacer enhances solubility and can influence the pharmacokinetic profile of the resulting ADC. The terminal acetylene group enables conjugation to an antibody via "click chemistry," a highly efficient and specific bioorthogonal reaction.
SMCC-DM1 is a widely utilized payload-linker conjugate composed of DM1, a maytansinoid derivative, attached to a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM1, like MMAF, is a potent tubulin inhibitor that disrupts microtubule dynamics. The SMCC linker is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody. The release of the active cytotoxic agent typically occurs through the degradation of the antibody backbone within the lysosome of the target cell.
Mechanism of Action
Both MMAF and DM1 share a common mechanism of action by targeting tubulin, a critical component of the cellular cytoskeleton. However, they bind to different sites on tubulin.
-
MMAF: Binds to the vinca (B1221190) alkaloid-binding site on β-tubulin, inhibiting microtubule assembly.
-
DM1: Binds to the maytansine-binding site on β-tubulin, also leading to the inhibition of microtubule polymerization.
This fundamental similarity in targeting microtubules results in potent antimitotic activity for both payloads.
Comparative Data
Physicochemical Properties
| Property | This compound | SMCC-DM1 |
| Payload Class | Auristatin | Maytansinoid |
| Linker Type | PEGylated, with terminal alkyne for click chemistry | Non-cleavable (SMCC) |
| Hydrophilicity | Generally higher due to the PEG linker and the inherent properties of MMAF. | Generally lower compared to PEGylated MMAF constructs. |
| Bystander Effect | MMAF is known to have limited membrane permeability, resulting in a reduced bystander effect. The PEG linker may further modulate this property. | The metabolite (lysine-SMCC-DM1) is generally cell-impermeable, leading to a limited bystander effect. |
Preclinical Performance: A Case Study
A study comparing the pharmacokinetics of anti-CD22 ADCs conjugated with MC-MMAF (a maleimide-containing MMAF linker) and MCC-DM1 (a derivative of SMCC-DM1) provides valuable insights into the potential in vivo behavior of these two payload classes.
Table 1: Comparative Pharmacokinetic Parameters of Anti-CD22-MCC-DM1 and MC-MMAF ADCs in Mice
| Parameter | Anti-CD22-MCC-DM1 | Anti-CD22-MC-MMAF |
| Clearance (mL/day/kg) | ~5.5 | ~8.5 |
| Half-life (days) | ~4.5 | ~3.0 |
| AUC (day*µg/mL) | ~180 | ~120 |
Data is approximated from graphical representations in the cited literature for illustrative purposes.
These findings suggest that for this specific antibody and target, the DM1-based ADC exhibited a longer half-life and lower clearance compared to the MMAF-based ADC. However, it is crucial to note that the linker systems are not identical to this compound and SMCC-DM1, and the pharmacokinetic profile is highly dependent on the antibody, target, and specific linker chemistry.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key preclinical assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADCs on target-positive and target-negative cell lines.
Methodology:
-
Cell Seeding: Plate target-positive and target-negative cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the SMCC-DM1 ADC. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC₅₀ value using a suitable curve-fitting model.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADCs in a murine xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, this compound ADC, SMCC-DM1 ADC).
-
ADC Administration: Administer the ADCs and controls intravenously (IV) at specified dose levels and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.
Summary and Conclusion
The choice between this compound and SMCC-DM1 for ADC development involves a trade-off between various factors.
-
This compound offers the advantage of site-specific conjugation through click chemistry, potentially leading to more homogeneous ADCs with improved pharmacokinetic properties. The PEG linker can enhance solubility, which may be beneficial for certain antibodies. MMAF's reduced bystander effect could translate to a better safety profile.
-
SMCC-DM1 is a well-established and clinically validated payload-linker combination. The non-cleavable SMCC linker provides high stability in circulation. While also having a limited bystander effect, the overall toxicity profile of DM1-based ADCs needs to be carefully evaluated.
Ultimately, the optimal choice will depend on the specific antibody, the target antigen's expression level and internalization rate, and the desired therapeutic window. Head-to-head preclinical studies with the specific antibody of interest are crucial for making an informed decision. This guide provides a framework for designing and interpreting such comparative studies.
A Comparative Guide to the In Vivo Validation of MMAF-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of novel antibody-drug conjugates (ADCs) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF). As direct experimental data for Acetylene-PEG3-MMAF-OMe ADC is not publicly available, this document serves as a comparative guide, leveraging published data from other well-characterized MMAF-based ADCs. The methodologies and data presented herein offer a blueprint for assessing the preclinical in vivo cytotoxicity and efficacy of new MMAF conjugates.
MMAF is a potent anti-mitotic agent, a synthetic analog of dolastatin 10.[1] It functions by inhibiting tubulin polymerization, which is critical for cell division, thereby inducing cell cycle arrest and apoptosis.[1][2] A key characteristic of MMAF is a charged C-terminal phenylalanine residue, which limits its ability to diffuse across cell membranes.[3][4][5] This property can reduce off-target toxicity compared to its uncharged counterpart, MMAE, and results in a diminished "bystander effect," where the payload from a target cell kills adjacent antigen-negative cells.[2][6]
In Vivo Efficacy of MMAF ADCs: A Comparative Summary
The in vivo anti-tumor activity of an ADC is the definitive measure of its potential therapeutic efficacy. Efficacy is highly dependent on the target antigen, the specificity of the antibody, the stability and cleavage properties of the linker, and the tumor model used.[1] The following table summarizes preclinical in vivo data from various MMAF-based ADCs, providing a benchmark for the evaluation of novel constructs like this compound ADC.
| ADC | Target | Linker Type | Tumor Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome |
| T-MMAF | HER2 | Cleavable (vc) | NCI N87 (gastric) xenograft | NSG Mice | Single dose of 1 nmol | Significant tumor regression; 4 of 5 mice showed no tumor regrowth by day 60.[7] |
| cAC10-mc-MMAF | CD30 | Non-cleavable (mc) | Hodgkin disease xenograft | SCID Mice | Not specified | Induced cures and regressions of established tumors at well-tolerated doses.[3][4] |
| ch14.18-MMAF | GD2 | Not specified | B78-D14 (melanoma) xenograft | C57BL/6 Mice | 5 mg/kg, IV, 5 times with a 4-day interval | Average tumor size was 3.8 times smaller than the control group.[8] |
| ZV0508 | 5T4 | Non-cleavable (C-Lock) | Not specified | Not specified | Single dose | Elicited durable anti-tumor responses, superior to a conventional non-cleavable linker ADC in vivo.[9] |
Understanding the Role of the Linker
The linker connecting the antibody to MMAF is a critical component that significantly influences the ADC's stability, toxicity, and overall therapeutic index.[3]
-
Cleavable Linkers (e.g., valine-citrulline or "vc"): These are designed to be stable in the bloodstream and release the active drug upon entering the target cell, often through enzymatic cleavage by lysosomal proteases like cathepsins.[10] This localized release is intended to maximize on-target toxicity while minimizing systemic exposure to the free payload.
-
Non-cleavable Linkers (e.g., maleimidocaproyl or "mc"): These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, typically as an amino acid-linker-drug adduct.[11][12] ADCs with non-cleavable linkers often exhibit greater plasma stability and may have a better tolerability profile, potentially offering a wider therapeutic window.[13][14] For instance, cAC10-L4-MMAF (with a non-cleavable linker) was tolerated at more than three times the maximum tolerated dose of its cleavable counterpart in vivo.[3][11]
The choice of linker technology, such as the novel Acetylene-PEG3-OMe linker, will directly impact the ADC's performance and must be rigorously evaluated.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the validation of a novel ADC. Below are standard methodologies for key in vivo experiments.
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a typical workflow for evaluating the anti-tumor activity of an MMAF ADC in a preclinical setting.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[7][15]
2. Tumor Cell Implantation:
-
A suspension of a human cancer cell line expressing the target antigen (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.[15] The cell suspension may be mixed with Matrigel to support initial tumor growth.[15]
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³).[16]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2 .[1][15]
-
Once tumors reach the target size, mice are randomly assigned to treatment and control groups.
4. ADC Administration:
-
The MMAF ADC is administered, typically via intravenous (IV) injection into the tail vein.[7]
-
Dosing can be a single injection or a multi-dose schedule (e.g., once or twice weekly for several weeks).[7][15]
-
Control groups may include a vehicle control, an unconjugated antibody, or an ADC targeting an irrelevant antigen.[15]
5. Monitoring and Endpoints:
-
Animal body weight and tumor volume are monitored throughout the study to assess both efficacy and toxicity.[1][16]
-
The primary endpoint is typically tumor growth inhibition or regression. Other endpoints can include survival.[7][17]
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1000 mm³) or based on humane endpoints.[15]
Protocol 2: Maximum Tolerated Dose (MTD) Study
This study is crucial for defining the therapeutic window of the ADC.
1. Animal Model:
-
Healthy, non-tumor-bearing rodents (e.g., mice or rats) are typically used.
2. Dose Escalation:
-
Animals are divided into cohorts and receive escalating doses of the ADC.
-
The dosing schedule should mimic the one planned for efficacy studies.
3. Toxicity Monitoring:
-
Animals are closely monitored for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Body weight is a key indicator, with a significant drop (e.g., >15-20%) often defining a dose-limiting toxicity.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Tissues may be harvested for histopathological examination to identify organ-specific toxicities. MMAF-based ADCs have been associated with toxicities such as thrombocytopenia and ocular toxicities.[18][19]
4. MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language help to illustrate the complex processes involved in ADC therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel humanized anti-HER2 antibody conjugated with MMAE exerts potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. books.rsc.org [books.rsc.org]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Click Chemistry vs. Maleimide Conjugation for MMAF-Based ADCs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Conjugation Strategy
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, withlinker chemistry playing a pivotal role in the efficacy and safety of these targeted therapies. For ADCs utilizing the potent antimicrotubule agent Monomethyl Auristatin F (MMAF), the choice of conjugation strategy is a critical determinant of therapeutic success. This guide provides an objective comparison of two prominent conjugation methods: traditional maleimide-based chemistry and the more recent click chemistry approaches. We will delve into the performance of each, supported by experimental data, to empower researchers in making informed decisions for their ADC development programs.
Executive Summary
Maleimide (B117702) conjugation, a long-standing and widely used method, relies on the reaction between a maleimide-functionalized linker-payload and free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. While effective, this method can lead to heterogeneous products and concerns about the stability of the resulting thioether bond. In contrast, click chemistry, encompassing a range of bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers the promise of more homogeneous, site-specific conjugation and enhanced stability. This guide will explore these differences through a detailed examination of key performance parameters.
Performance Comparison: Click Chemistry vs. Maleimide Conjugation
The selection of a conjugation strategy has a profound impact on the Drug-to-Antibody Ratio (DAR), stability, and ultimately, the in vitro and in vivo performance of an MMAF-based ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Drug-to-Antibody Ratio (DAR) and Homogeneity
| Conjugation Method | Typical Average DAR | Homogeneity | Key Considerations |
| Maleimide Conjugation | 2 - 4 | Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8) | Relies on the number of reduced disulfide bonds; can be optimized but often results in a distribution of DAR values.[1][2][3] |
| Click Chemistry (Site-Specific) | Precisely controlled (e.g., 2 or 4) | Highly homogeneous | Enables precise control over the number and location of conjugated payloads, leading to a more uniform product.[4][5] |
Table 2: In Vitro Plasma Stability
| Conjugation Method | Linkage Stability in Plasma | Mechanism of Drug Loss | Impact on ADC Integrity |
| Maleimide Conjugation | Variable; prone to deconjugation | Retro-Michael addition, leading to maleimide elimination and exchange with other thiols (e.g., albumin).[6][7][8] | Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1][8] |
| Click Chemistry | Generally high | The triazole linkage formed in CuAAC or SPAAC is highly stable under physiological conditions.[] | Leads to more stable ADCs with reduced premature drug release.[4][] |
Table 3: In Vitro Cytotoxicity
| Conjugation Method | Target Cell Line | IC50 (nM) | Reference |
| Maleimide-MMAF ADC | BT-474 (HER2+) | 0.0937 | [1] |
| Maleimide-MMAF ADC | NCI-N87 (HER2+) | 0.0513 | [1] |
| Maleimide-MMAF ADC | SK-BR-3 (HER2+) | ~0.1 | [1] |
| Click Chemistry-MMAF ADC | OVCAR-3 (TAG72+) | Not specified, but showed potent activity | [] |
Note: Direct head-to-head cytotoxicity data for MMAF ADCs prepared by both methods targeting the same antigen is limited in the public domain. The data presented is from separate studies and should be interpreted with caution.
Table 4: In Vivo Efficacy in Xenograft Models
| Conjugation Method | ADC Target | Tumor Model | Efficacy Outcome | Reference |
| Maleimide-MMAF ADC | HER2 | BT-474 | Significant tumor regression.[1] | [1] |
| Click Chemistry-MMAE ADC | TAG72 | LS174T | Dose-dependent tumor growth inhibition. | [] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for maleimide and click chemistry conjugation of MMAF to an antibody.
Protocol 1: Maleimide-MMAF Conjugation
This protocol outlines the steps for conjugating a maleimide-functionalized MMAF linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[10]
-
Incubate the reaction at room temperature for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-MMAF linker-drug in an organic solvent like DMSO.
-
Add the maleimide-MMAF solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.[10]
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.[10]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.[10]
-
Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.[10]
-
-
Characterization:
-
Determine the average DAR using techniques like HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 2: Click Chemistry (SPAAC)-MMAF Conjugation
This protocol describes a site-specific conjugation method using strain-promoted azide-alkyne cycloaddition (SPAAC). This requires an antibody engineered to contain an azide (B81097) group and a DBCO-functionalized MMAF linker.
-
Antibody Preparation:
-
The monoclonal antibody needs to be functionalized with an azide group at a specific site. This can be achieved through various methods, including the incorporation of an unnatural amino acid with an azide side chain during antibody expression.
-
Purify the azide-functionalized antibody and buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the DBCO-MMAF linker-drug in an organic solvent like DMSO.
-
Add the DBCO-MMAF solution to the azide-functionalized antibody solution. A molar excess of the DBCO-drug linker (e.g., 5-10 fold) is typically used.
-
Incubate the reaction mixture for 2-4 hours at room temperature or as optimized for the specific antibody and linker.[11]
-
-
Purification:
-
Characterization:
-
Confirm the successful conjugation and determine the DAR using mass spectrometry and HIC-HPLC.
-
Verify the purity and assess for aggregation using SEC.
-
Visualizing the Processes and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Maleimide-MMAF ADC Conjugation.
Caption: Workflow for Click Chemistry (SPAAC) MMAF-ADC Conjugation.
Caption: General Mechanism of Action for MMAF-Based ADCs.
Conclusion and Future Outlook
The choice between click chemistry and maleimide conjugation for the development of MMAF-based ADCs is a multifaceted decision that hinges on the desired product characteristics and the specific therapeutic application.
Maleimide conjugation remains a viable and well-established method, particularly when sophisticated antibody engineering is not feasible. However, researchers must be cognizant of the potential for product heterogeneity and linker instability, which can impact the therapeutic window. The development of "next-generation" maleimides with improved stability profiles is an active area of research aimed at mitigating these drawbacks.[6][12]
Click chemistry , on the other hand, represents a significant advancement in ADC technology, offering the ability to create highly homogeneous and stable conjugates with a precisely controlled DAR.[4][5] This level of control is highly desirable for producing ADCs with improved pharmacokinetic properties and a potentially wider therapeutic index. The main consideration for this approach is the requirement for antibody engineering to introduce the necessary bioorthogonal functional groups.
For drug development professionals, the trend is clearly moving towards more defined and stable ADC constructs. While the initial investment in developing site-specific conjugation platforms based on click chemistry may be higher, the long-term benefits of a more homogeneous and potentially safer and more efficacious therapeutic are compelling. As the field continues to advance, it is likely that click chemistry and other site-specific conjugation technologies will become the gold standard for the next generation of MMAF-based ADCs.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Comparative Toxicity Profile of Acetylene-PEG3-MMAF-OMe Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of different antibody-drug conjugate (ADC) components is paramount for designing safer and more effective cancer therapeutics. This guide provides an objective comparison of the toxicity profile of ADCs based on the Acetylene-PEG3-MMAF-OMe linker-payload system against other common ADC platforms, supported by experimental data.
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the linker, such as in the this compound construct, is a strategy designed to improve the pharmacokinetic properties and potentially reduce the systemic toxicity of the ADC.[3][4] This is achieved by increasing the hydrophilicity of the ADC, which can lead to slower clearance and reduced non-specific uptake.[1]
Comparative Toxicity Summary
The following table summarizes the known toxicity profiles of MMAF-based ADCs in comparison to other common payloads and linker types. It is important to note that specific quantitative toxicity data for ADCs utilizing the precise this compound linker-payload is not extensively available in the public domain. Therefore, the data presented for PEGylated MMAF-OMe is inferred from studies on MMAF ADCs with similar hydrophilic linkers.
| Feature | This compound ADC (Inferred) | Non-PEGylated MMAF ADC (e.g., mc-MMAF) | MMAE-based ADC (e.g., vc-MMAE) |
| Primary Payload | MMAF-OMe | MMAF | MMAE |
| Common Toxicities | Ocular toxicity, Thrombocytopenia[2][5] | Ocular toxicity, Thrombocytopenia[2][5] | Neutropenia, Peripheral neuropathy[2] |
| Maximum Tolerated Dose (MTD) | Generally higher than non-PEGylated MMAF and MMAE ADCs[1][6] | Higher than MMAE-based ADCs[6] | Generally the lowest among the three[6] |
| Mechanism of Toxicity | Primarily payload-driven off-target toxicity on rapidly dividing cells.[2] PEGylation may reduce non-specific uptake.[1] | Payload-driven off-target toxicity. The non-cleavable linker is designed to release the payload after lysosomal degradation of the antibody, which can reduce systemic free drug.[7] | Premature cleavage of the linker can release MMAE into circulation, leading to systemic toxicity.[2] |
| Bystander Effect | Limited, due to the charged nature of MMAF which reduces cell permeability.[8] | Limited[8] | Potent bystander effect due to the cell-permeable nature of MMAE.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental process for evaluating ADC toxicity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the accurate comparison of different ADC platforms.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC and relevant control ADCs
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding: Culture target cells to ~80% confluency. Harvest and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADCs in complete cell culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a negative control and a well with medium only as a blank.
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic regression analysis.
In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
This protocol describes a typical dose-escalation study to determine the MTD of an ADC in mice or rats.[9]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Dose Formulation: Prepare the this compound ADC in a sterile, appropriate vehicle (e.g., phosphate-buffered saline).
-
Dose Administration: Administer the ADC intravenously (IV) as a single dose. Start with a conservative dose and escalate in subsequent cohorts of animals. A typical dose escalation scheme might be 10, 20, 40, 60, 80 mg/kg.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Body weight should be recorded at least twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and is not associated with other severe clinical signs of toxicity.[10]
-
Necropsy and Histopathology: At the end of the observation period (typically 14-21 days), perform a full necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related microscopic changes.
Ocular Toxicity Assessment in Rabbits
This protocol outlines a method for evaluating the potential for ocular toxicity of an ADC, a known class effect for MMAF-based ADCs.[8]
Animal Model:
-
Male New Zealand White rabbits.
Procedure:
-
Baseline Examination: Before ADC administration, perform a baseline ophthalmic examination on all animals, including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Dose Administration: Administer the this compound ADC intravenously.
-
Ophthalmic Examinations: Conduct detailed ophthalmic examinations at regular intervals (e.g., weekly) for the duration of the study. Pay close attention to the cornea, conjunctiva, iris, and lens.
-
Scoring: Grade any ocular findings according to a standardized scoring system (e.g., Draize eye test).[11]
-
Histopathology: At the end of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., Davidson's solution). Process the eyes for histopathological evaluation, with a focus on the cornea and other anterior segment structures.
Conclusion
The this compound linker-payload system represents a strategic approach to ADC design, aiming to leverage the high potency of MMAF while mitigating toxicity through the inclusion of a hydrophilic PEG spacer. The available data on similar MMAF-based and PEGylated ADCs suggest a favorable toxicity profile compared to MMAE-based ADCs, with a potentially higher MTD and a different spectrum of off-target toxicities, primarily ocular and hematological. However, a definitive comparative assessment requires direct preclinical toxicology studies of ADCs constructed with this specific linker-payload. The experimental protocols provided herein offer a framework for conducting such crucial safety evaluations.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Preclinical safety profile of RC88-ADCï¼a novel mesothelin-targeted antibody conjugated with Monomethyl auristatin E - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Acetylene-PEG3-MMAF-OMe (ARX788) ADCs in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates (ADCs), specifically ARX788, with other prominent HER2-targeting therapies in HER2-positive cancer models. The information is supported by preclinical and clinical experimental data to aid in the evaluation and future development of novel cancer therapeutics.
Introduction to HER2-Targeted ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant portion of breast, gastric, and other solid tumors. Antibody-Drug Conjugates (ADCs) represent a major advancement in targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to cancer cells, thereby improving the therapeutic window. This guide focuses on ARX788, a next-generation ADC, and compares its performance against established treatments like ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (B607063) (T-DXd).
ARX788 is a site-specific ADC that conjugates a humanized anti-HER2 monoclonal antibody with a potent tubulin inhibitor, Amberstatin 269 (AS269), a derivative of monomethyl auristatin F (MMAF).[1][2] The proprietary this compound linker technology, part of the EuCODE platform, involves the incorporation of a non-natural amino acid, p-acetylphenylalanine (pAF), into the antibody.[1] This allows for a precise drug-to-antibody ratio (DAR) of approximately 2 and creates a highly stable bond, minimizing the premature release of the cytotoxic payload.[1][3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for ARX788 involves the inhibition of tubulin polymerization.[2] Upon binding to the HER2 receptor on the cancer cell surface, the ADC is internalized. Subsequently, the cytotoxic payload, AS269, is released into the cytoplasm, where it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Below is a diagram illustrating the HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC like ARX788.
Comparative Efficacy Data
In Vitro Cytotoxicity
A key preclinical study evaluated the in vitro activity of ARX788 against a panel of HER2-expressing cancer cell lines and compared it to T-DM1. The results, summarized in the table below, demonstrate that ARX788 has potent cytotoxic activity, particularly in cell lines with lower HER2 expression where T-DM1 is less effective.[3][4]
| Cell Line | Cancer Type | HER2 Expression (Receptors/Cell) | ARX788 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | Breast | 1,132,000 | 25.1 | 18.2 |
| BT-474 | Breast | 785,000 | 18.2 | 26.3 |
| NCI-N87 | Gastric | 288,000 | 13.9 | 10.8 |
| HCC1954 | Breast | 227,000 | 12.0 | 22.8 |
| JIMT-1 | Breast | 63,000 | 27.2 | >1000 |
| MDA-MB-175 | Breast | 52,000 | 36.6 | >1000 |
| Calu-3 | Lung | 48,000 | 66.8 | >1000 |
Data sourced from Skidmore L, et al. Mol Cancer Ther. 2020.[3][4]
In Vivo Xenograft Models
The superior preclinical efficacy of ARX788 was also demonstrated in vivo. In xenograft models of HER2-positive breast and gastric cancer, ARX788 showed significant tumor growth inhibition, outperforming T-DM1, especially in T-DM1-resistant models.[4][5]
| Xenograft Model | Cancer Type | HER2 Status | Treatment | Tumor Growth Inhibition (%) |
| BT-474-EEI | Breast | High | ARX788 (3 mg/kg) | Complete Regression |
| T-DM1 (3 mg/kg) | Tumor Stasis | |||
| NCI-N87 | Gastric | High | ARX788 (3 mg/kg) | Complete Regression |
| T-DM1 (3 mg/kg) | Tumor Stasis | |||
| JIMT-1 | Breast | Low / T-DM1 Resistant | ARX788 (6 mg/kg) | Significant Inhibition |
| T-DM1 (6 mg/kg) | Tumor Progression |
Data interpretation from figures in Skidmore L, et al. Mol Cancer Ther. 2020 and Barok M, et al. Cancer Lett. 2020.[4][5]
Below is a conceptual workflow for a typical in vivo xenograft study.
Clinical Trial Data
Clinical trials have further substantiated the efficacy of ARX788 in heavily pretreated patients with HER2-positive metastatic breast cancer. The table below summarizes key findings from a phase 1 study and the phase 3 ACE-Breast-02 trial. For comparison, data from pivotal trials of T-DM1 (EMILIA) and T-DXd (DESTINY-Breast01) are also included.
| Trial (Drug) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase 1 (ARX788) | HER2+ mBC, heavily pretreated | 65.5% | 17 months |
| ACE-Breast-02 (ARX788) | HER2+ mBC, post-trastuzumab & taxane | 49.3% (1-year PFS rate) | 11.3 months |
| EMILIA (T-DM1) | HER2+ mBC, post-trastuzumab & taxane | 43.6% | 9.6 months |
| DESTINY-Breast01 (T-DXd) | HER2+ mBC, post T-DM1 | 60.9% | 16.4 months |
Data sourced from various clinical trial publications.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.
-
Cell Seeding:
-
Harvest and count HER2-positive cancer cells (e.g., SK-BR-3, BT-474, JIMT-1).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC (e.g., ARX788), control antibody, and free payload in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.
-
Incubate for 72-96 hours at 37°C and 5% CO₂.[7]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[8]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a non-linear regression analysis.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of ADCs.
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., female nude or SCID mice, 6-8 weeks old).
-
Culture HER2-positive tumor cells to 70-80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ARX788, T-DM1).
-
-
Treatment Administration:
-
Administer the ADCs and vehicle control intravenously (i.v.) at the specified dosages and schedules.
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
The this compound ADC, ARX788, demonstrates significant promise as a therapeutic agent for HER2-positive cancers. Its site-specific conjugation technology results in a stable and homogeneous product with a defined DAR. Preclinical data indicates potent in vitro cytotoxicity, particularly in HER2-low and T-DM1-resistant cell lines, and superior in vivo efficacy compared to T-DM1. Clinical trials have confirmed its robust anti-tumor activity in heavily pretreated patient populations. These findings suggest that ARX788 has the potential to address unmet medical needs in the treatment of HER2-positive breast and gastric cancers. Further head-to-head comparisons with other next-generation ADCs like trastuzumab deruxtecan in both preclinical and clinical settings will be crucial in defining its precise role in the evolving landscape of HER2-targeted therapies.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1-resistant Breast and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARX788, a novel anti-HER2 antibody-drug conjugate, shows anti-tumor effects in preclinical models of trastuzumab emtansine-resistant HER2-positive breast cancer and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Bystander Effect: A Comparative Analysis of MMAF-OMe and MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bystander Efficacy in Auristatin-Based Antibody-Drug Conjugates
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly influenced by the "bystander effect," the ability of the cytotoxic payload to eliminate not only the targeted antigen-positive cancer cells but also the surrounding antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect mediated by two prominent auristatin payloads, Monomethyl Auristatin F-methyl ester (MMAF-OMe) and Monomethyl Auristatin E (MMAE). By examining their physicochemical properties, supported by experimental data from in vitro and in vivo studies, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation ADCs.
The fundamental difference in the bystander killing capacity of MMAF-OMe and MMAE stems from their distinct chemical structures, which dictates their ability to traverse cellular membranes.[1] MMAE is a neutral, more hydrophobic molecule, rendering it highly permeable to cell membranes.[] This property allows it to diffuse out of the target antigen-positive cell after its release and exert its cytotoxic effects on neighboring antigen-negative cells, leading to a potent bystander effect.[1] In stark contrast, MMAF possesses a charged C-terminal phenylalanine residue, making it more hydrophilic and significantly less permeable to the lipid bilayers of cell membranes.[3][4] Consequently, upon its release within the target cell, MMAF-OMe (the methyl ester form of MMAF) is largely trapped, resulting in a minimal to nonexistent bystander effect.[4][5]
Comparative Analysis of Physicochemical and Biological Properties
The differing molecular characteristics of MMAF-OMe and MMAE directly translate to their performance in preclinical models.
| Property | MMAF-OMe/MMAF | MMAE |
| Bystander Killing Effect | Minimal to none | Potent |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) |
| Molecular Characteristic | Hydrophilic, charged at physiological pH (MMAF) | More hydrophobic, neutral |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF |
Quantitative Performance Data
The following tables summarize the available quantitative data from in vitro cytotoxicity assays and in vivo efficacy studies. It is important to note that direct head-to-head IC50 values for the same antibody conjugated to both MMAF-OMe and MMAE in a co-culture bystander assay are limited in the public domain.[4]
In Vitro Cytotoxicity
| Payload/ADC | Cell Line(s) | IC50 (nM) | Key Findings | Reference |
| MMAF-OMe | MDAMB435/5T4, MDAMB361DYT2, MDAMB468, Raji (5T4-) | 0.056, 0.166, 0.183, 0.449 | Demonstrates high potency of the free drug against various cancer cell lines. | |
| Trastuzumab-vc-MMAE | N87 (HER2+), GFP-MCF7 (HER2-) | ~0.1 (N87), ~350 (GFP-MCF7) | Highlights the target-dependent cytotoxicity of the ADC. | [6] |
| Trastuzumab-vc-MMAE (in co-culture) | N87 (HER2+) and GFP-MCF7 (HER2-) | Increased killing of GFP-MCF7 cells with an increasing fraction of N87 cells. | Demonstrates a potent bystander effect, where the presence of target-positive cells leads to the death of target-negative cells. | [6] |
In Vivo Efficacy in Admixed Tumor Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| cAC10-vcMMAE | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumors | 3 mg/kg, single i.p. injection | Complete tumor remission | [5][7] |
| cAC10-vcMMAF | Admixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumors | 3 mg/kg, single i.p. injection | Moderate tumor growth delay, no complete remissions | [5][8] |
Signaling Pathway and Mechanism of Action
Both MMAF-OMe and MMAE are potent microtubule-inhibiting agents.[3] Upon internalization of the ADC into the target cancer cell and subsequent release of the payload, they bind to tubulin, a key component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[4] The critical divergence in their therapeutic application lies in the subsequent fate of the released payload, as illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to quantitatively assess the bystander killing effect of an ADC in a controlled environment.[9]
1. Cell Line Preparation:
- Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.
- The bystander cell line should be sensitive to the cytotoxic payload.
- For ease of distinguishing cell populations, the bystander cell line is often engineered to express a fluorescent protein (e.g., GFP).[6][9]
2. Co-Culture Seeding:
- Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[9]
- Include monocultures of both Ag+ and Ag- cells as controls.
- Allow cells to adhere overnight.
3. ADC Treatment:
- Treat the co-cultures and monocultures with a serial dilution of the MMAF-OMe and MMAE ADCs.
- The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[9]
- Include an isotype control ADC and untreated wells as negative controls.
4. Incubation:
- Incubate the plates for a period of 72 to 144 hours.[10]
5. Analysis:
- Quantify the viability of the fluorescently labeled Ag- cell population using methods such as fluorescence microscopy, high-content imaging, or flow cytometry.[9]
- A significant reduction in the viability of the Ag- cells in the co-culture plates compared to the monoculture plates indicates a bystander effect.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[11]
1. Cell Preparation and Implantation:
- Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 1:1).
- Subcutaneously co-inject the cell mixture into the flank of immunodeficient mice.[9]
- For monitoring the Ag- population, these cells can be engineered to express a reporter gene such as luciferase.[9]
2. Tumor Growth and Treatment:
- Allow the tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).
- Randomize the animals into treatment groups.
- Administer the MMAF-OMe ADC, MMAE ADC, isotype control ADC, and vehicle control intravenously at specified doses and schedules.
3. Monitoring and Efficacy Assessment:
- Measure tumor volumes regularly (e.g., twice weekly) using calipers.[11]
- Monitor animal body weight as an indicator of toxicity.[11]
- If luciferase-expressing cells are used, in vivo imaging can be performed to specifically track the viability of the Ag- cell population.
4. Endpoint and Analysis:
- The study is typically terminated when tumors in the control group reach a specified size.
- Tumor growth inhibition is calculated and compared between the treatment groups.
- A significant reduction in tumor growth in the MMAE ADC group compared to the MMAF-OMe ADC and control groups, particularly a reduction in the luciferase signal, provides strong evidence of an in vivo bystander effect.
Conclusion
The choice between an MMAF-OMe and an MMAE-based ADC has profound implications for therapeutic strategy. For targeting heterogeneous tumors where not all cells express the target antigen, the potent bystander effect of MMAE offers a distinct advantage, with the potential to overcome resistance and achieve more profound anti-tumor activity.[1] Conversely, the contained cytotoxicity of MMAF-OMe, due to its limited cell permeability, may be preferable in scenarios where minimizing off-target toxicity to surrounding healthy tissues is a primary concern. This comparative guide provides a framework for researchers to understand these critical differences, supported by experimental evidence and detailed protocols, to facilitate the rational design of more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Head-to-Head Study of Different PEG Linker Lengths for MMAF Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. A critical component in this design is the linker that connects the antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have gained significant traction for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of different PEG linker lengths for the conjugation of monomethylauristatin F (MMAF), a potent anti-tubulin agent. By summarizing key experimental data and providing detailed methodologies, this document aims to facilitate the rational design of next-generation MMAF-based ADCs.
MMAF is a synthetic analog of dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethylauristatin E (MMAE), MMAF has a charged C-terminal phenylalanine residue, rendering it less permeable to cell membranes.[2] This characteristic minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells, potentially reducing off-target toxicity.[3]
The incorporation of PEG linkers in ADC design can offer several advantages, including improved hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads like MMAF, especially at higher drug-to-antibody ratios (DARs).[1] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
While direct head-to-head studies comparing a wide range of discrete PEG linker lengths for MMAF are limited in publicly available literature, data from studies using the closely related payload MMAE, as well as general principles of PEGylation, can provide valuable insights. The following tables summarize key performance metrics of ADCs with different PEG linker lengths. It is important to note that the data is compiled from various studies and may involve different antibodies and experimental conditions.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker | Payload | Antibody/Targeting Moiety | Cell Line | IC50 (nM) | Key Observation |
| No PEG | MMAE | Affibody (HER2) | NCI-N87 | 4.94 | High potency without PEG linker. |
| 4 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 | 31.9 | A significant decrease in potency with the introduction of a long PEG chain. |
| 10 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 | 111.3 | Further reduction in in vitro potency with a longer PEG chain. |
Data synthesized from a study on affibody-drug conjugates, which are smaller than full-length antibodies and may exhibit different sensitivities to PEGylation.
Table 2: Pharmacokinetics of ADCs with Different PEG Linker Lengths
| Linker | Payload | Targeting Moiety | Animal Model | Key Pharmacokinetic Parameter | Observation |
| No PEG | MMAE | Affibody (HER2) | Mouse | Half-life Extension vs. No PEG: 1x | Short half-life without PEG modification. |
| 4 kDa PEG | MMAE | Affibody (HER2) | Mouse | Half-life Extension vs. No PEG: 2.5x | Significant improvement in circulation time with PEGylation. |
| 10 kDa PEG | MMAE | Affibody (HER2) | Mouse | Half-life Extension vs. No PEG: 11.2x | Longer PEG chain leads to a more pronounced increase in half-life. |
| PEG8 | MMAE | Antibody | Rat | Clearance | A threshold effect was observed, with PEG8 and longer chains showing similarly slower clearance.[4] |
| PEG12 | MMAE | Antibody | Rat | Clearance | Similar clearance to PEG8, suggesting a plateau in the benefit of longer chains on this parameter.[4] |
| PEG24 | MMAE | Antibody | Rat | Clearance | No significant further decrease in clearance compared to PEG8 and PEG12.[4] |
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| Linker | Payload | Targeting Moiety | Tumor Model | Dosing | Outcome |
| No PEG | MMAE | Affibody (HER2) | NCI-N87 Xenograft | 1.5 mg/kg | Moderate tumor growth inhibition. |
| 4 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 Xenograft | 1.5 mg/kg | Improved tumor growth inhibition compared to no PEG. |
| 10 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 Xenograft | 1.5 mg/kg | Most significant tumor growth inhibition, suggesting the benefit of prolonged exposure outweighs the reduced in vitro potency.[5] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of Acetylene-PEG3-MMAF-OMe ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of Antibody-Drug Conjugates (ADCs) utilizing the Acetylene-PEG3-MMAF-OMe linker-payload system. By objectively comparing this technology with other established ADC platforms and presenting supporting experimental data, this document serves as a resource for researchers engaged in the development of next-generation targeted cancer therapies.
Introduction to this compound ADCs
The this compound construct represents a modern approach to ADC design, integrating three key components: a bioorthogonal acetylene (B1199291) handle for site-specific conjugation via click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, and the potent cytotoxic agent Monomethyl Auristatin F (MMAF). The specificity of such an ADC is primarily dictated by the monoclonal antibody (mAb) to which this linker-payload is attached. Validation of this specificity is paramount to ensure a wide therapeutic window, maximizing efficacy against target tumor cells while minimizing off-target toxicity.
Comparative Analysis of Linker Technologies
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. The Acetylene-PEG3 linker, utilized in a click chemistry conjugation, offers distinct advantages over traditional linker technologies.
| Linker Technology | Conjugation Chemistry | Key Advantages | Key Disadvantages | Relevant Experimental Data |
| Acetylene-PEG (Click Chemistry) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Site-specific conjugation leading to a homogeneous Drug-to-Antibody Ratio (DAR).[1] Improved pharmacokinetics and therapeutic index.[1] High reaction efficiency and yield under mild conditions. | Potential for immunogenicity of the triazole linkage (though generally considered low). Requirement for genetic engineering of the antibody to introduce an azide (B81097) or alkyne handle. | Studies comparing click-chemistry ADCs to traditional vc-linker ADCs have shown significant and lasting tumor regression with the click-chemistry approach, which was also well-tolerated.[] |
| Maleimide-based (e.g., vc-MMAE) | Thiol-maleimide reaction targeting cysteine residues (native or engineered). | Well-established and widely used. Cleavable linkers can enable a "bystander effect" where the payload can kill adjacent antigen-negative tumor cells.[3] | Can lead to heterogeneous ADC populations with varying DARs.[1] The thiosuccinimide bond can be unstable in plasma, leading to premature drug release and off-target toxicity.[4] | In a comparative study, a vc-MMAE ADC showed only limited therapeutic benefit compared to a click-chemistry based ADC in the same tumor model.[] |
| Non-Cleavable (e.g., mc-MMAF) | Thiol-maleimide reaction. | Increased plasma stability, which can lead to a wider therapeutic window and a higher maximum tolerated dose.[5][6] Reduced off-target toxicity.[6] | Generally lacks a bystander effect, which can be disadvantageous in heterogeneous tumors.[5] Relies on complete lysosomal degradation of the antibody for payload release.[3] | In vivo studies have shown that non-cleavable linked ADCs can outperform their cleavable counterparts.[7] A non-cleavable MMAF ADC was tolerated at more than three times the maximum tolerated dose of a cleavable MMAF ADC.[8] |
Comparative Analysis of Cytotoxic Payloads
MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization. Its physicochemical properties influence the overall performance of the ADC.
| Payload | Mechanism of Action | Key Characteristics | Comparative Performance |
| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor, leading to G2/M cell cycle arrest and apoptosis. | Possesses a charged C-terminal phenylalanine, which limits its membrane permeability.[5] This reduces the bystander effect but can also decrease off-target toxicity.[5] Retains potency when attached to non-cleavable linkers.[7] | In vitro cytotoxicity studies have shown that MMAF-ADCs can be over 2200-fold more potent than free MMAF.[8] In vivo, MMAF ADCs have demonstrated significant tumor growth inhibition in various xenograft models.[9] |
| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor, with a similar mechanism to MMAF. | More membrane-permeable than MMAF, leading to a potent bystander effect.[10] This can be advantageous for treating heterogeneous tumors.[11] However, it can also lead to increased off-target toxicity.[10] | The bystander effect of MMAE can be beneficial in heterogeneous tumors where not all cells express the target antigen.[11] However, the instability of some MMAE-linker combinations can lead to off-target toxicities like neutropenia.[] |
| Maytansinoids (e.g., DM1) | Tubulin inhibitor. | Potent cytotoxic agents used in several approved ADCs. | The choice between auristatins and maytansinoids depends on the specific target and desired ADC characteristics. Both have been successfully used in clinically approved ADCs. |
| Topoisomerase I Inhibitors (e.g., Deruxtecan) | DNA damaging agents. | Offer a different mechanism of action which can be effective in tumors resistant to tubulin inhibitors. Often exhibit a strong bystander effect. | Have shown significant efficacy in recent clinical trials, particularly in breast cancer. |
Experimental Protocols for Target Specificity Validation
A series of in vitro and in vivo experiments are essential to validate the target specificity of an this compound ADC.
In Vitro Assays
1. Binding Affinity and Specificity Assays (ELISA & Flow Cytometry)
-
Objective: To confirm that the ADC specifically binds to the target antigen on the surface of cancer cells.
-
Methodology:
-
ELISA: Target-positive and target-negative cell lines are seeded in a 96-well plate. The ADC is added at various concentrations. Binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Flow Cytometry: Target-positive and target-negative cells are incubated with the fluorescently labeled ADC. The intensity of fluorescence is measured by a flow cytometer to quantify binding.
-
2. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
-
Objective: To determine the potency of the ADC in killing target-positive cancer cells while sparing target-negative cells.
-
Methodology:
-
Target-positive and target-negative cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free MMAF for 72-120 hours.
-
Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo) assay.
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
-
3. Internalization Assay (Confocal Microscopy)
-
Objective: To visualize the internalization of the ADC upon binding to the target antigen.
-
Methodology:
-
Target-positive cells are incubated with a fluorescently labeled ADC.
-
At various time points, cells are fixed and stained for cellular compartments (e.g., lysosomes with LysoTracker).
-
Internalization and co-localization with lysosomes are visualized using a confocal microscope.
-
In Vivo Assays
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with target-positive and target-negative human tumor cells.
-
Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and a non-targeting control ADC.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and major organs are collected for histological analysis.
-
Visualizing Experimental Workflows and Mechanisms
Caption: General mechanism of action for an this compound ADC.
Caption: A typical workflow for in vitro validation of ADC target specificity.
Caption: A streamlined workflow for in vivo efficacy studies of ADCs.
Conclusion
The this compound platform offers a promising avenue for the development of highly specific and potent ADCs. The use of click chemistry allows for the creation of homogeneous conjugates with a defined DAR, which can lead to an improved therapeutic index. The selection of MMAF as the payload provides potent anti-tumor activity, and its limited membrane permeability may reduce off-target toxicities. Rigorous validation of target specificity through a combination of in vitro and in vivo assays is crucial to fully characterize the performance of any ADC built on this platform and to ensure its successful translation into a clinical candidate. This guide provides a foundational framework for these critical validation studies.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent chemical compounds like Acetylene-PEG3-MMAF-OMe are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a protein-active agent conjugate. Adherence to these protocols is critical due to the cytotoxic nature of the MMAF (Monomethyl Auristatin F) component.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-impermeable gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
Discharge of this compound into the environment must be strictly avoided.[1] Do not discharge into sewer systems.[1] The primary method for disposal involves collecting the waste in a suitable, closed container and arranging for its removal by a licensed chemical destruction facility.[1]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials.
-
Place all waste into a designated, clearly labeled, and sealed container suitable for hazardous chemical waste.[1]
-
-
Arranging for Disposal:
-
The collected waste must be disposed of by a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is a permissible disposal method.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the hazardous waste.
-
-
Container Decontamination and Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[1]
-
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this potent compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Acetylene-PEG3-MMAF-OMe
Essential Safety and Handling Guide for Acetylene-PEG3-MMAF-OMe
Topic: Personal Protective Equipment for Handling this compound
This guide provides critical safety and logistical information for the handling of this compound, a potent cytotoxic agent conjugate. Due to the compound's cytotoxic nature, derived from its Monomethyl Auristatin F (MMAF) component, adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment. All personnel must be thoroughly trained in these procedures and familiar with the specific Safety Data Sheet (SDS) for the compound before handling.
Hazard Identification and Primary Risks
This compound should be handled with the same precautions as its most hazardous component, Monomethyl Auristatin F (MMAF). MMAF is a synthetic antineoplastic agent and a potent tubulin inhibitor.[1][2] The primary hazards associated with the MMAF component are:
-
Cytotoxic: Toxic to cells by inhibiting cell division.[1][3]
-
Mutagenic: Suspected of causing genetic defects.[1]
-
Teratogenic: Suspected of damaging an unborn child.[1]
-
Organ Toxicity: May cause damage to lungs, liver, the hematological system, and peripheral nerves through prolonged or repeated exposure.[1]
-
Irritant: Dust may cause mechanical irritation to the eyes and skin.[1]
The polyethylene (B3416737) glycol (PEG) component, while generally of low toxicity, can act as a penetration enhancer, potentially increasing the absorption of the cytotoxic payload through the skin.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).[1][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[1][5] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves.[1][5] | Protects against splashes and aerosol exposure. Should be discarded as cytotoxic waste after use. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[1] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[1][5] | Required when handling the powdered form to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
A strict, step-by-step protocol for the entire lifecycle of this compound in the laboratory is critical to mitigate risk.[1][2]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store in a locked, dedicated freezer at -20°C, clearly labeled "Cytotoxic - Handle with Extreme Caution".[1]
2. Preparation (Weighing and Solubilization):
-
All manipulations of the solid compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation risk.[2]
-
Use dedicated equipment (e.g., spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.[2]
-
To prepare a stock solution, slowly add the desired volume of anhydrous DMSO to the vial containing the powder. Vortex until fully dissolved.[2]
3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups, work within a fume hood or biosafety cabinet.[2]
-
Use positive displacement pipettes or dedicated pipette tips.
-
Ensure all containers are clearly labeled with the compound name, concentration, and cytotoxic hazard symbol.[1]
4. Decontamination:
-
All surfaces and equipment that come into contact with the compound must be decontaminated.[1]
-
Wipe surfaces with a 10% bleach solution followed by a 70% ethanol (B145695) rinse, or use a commercially available deactivating agent.[1]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste. Segregation is critical.[1][5]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, and plasticware should be placed in a dedicated, leak-proof, puncture-resistant container with a purple lid, labeled "Cytotoxic Waste for Incineration".[1] |
| Liquid Waste | Unused solutions and contaminated aqueous waste should be collected in a clearly labeled, sealed, and shatter-resistant container for hazardous chemical waste. Chemical inactivation using a method like oxidative degradation with sodium hypochlorite (B82951) (bleach) may be considered after consulting with your institution's Environmental Health and Safety (EHS) department.[5] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
Emergency Procedures
Spill Management:
-
Secure the Area: Evacuate the immediate area and alert others. Prevent entry.
-
Don PPE: Put on the full required PPE before addressing the spill.
-
Containment: For liquid spills, use absorbent materials from a cytotoxic spill kit to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials into a cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a 10% bleach solution followed by a 70% ethanol rinse.[1]
-
Reporting: Report the spill to the laboratory supervisor and the institutional EHS department.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
